2'-Deoxy-NAD+
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O14P2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Nicotinamide adenine dinucleotide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53-84-9 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nadide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enzymatic Synthesis and Characterization of 2'-Deoxy-NAD+: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme in cellular metabolism and a substrate for various signaling proteins. Analogs of NAD+, such as 2'-Deoxy-NAD+, are valuable tools for elucidating the mechanisms of NAD+-dependent enzymes and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the enzymatic synthesis of 2'-Deoxy-NAD+ and its detailed characterization. We present protocols for its synthesis using nicotinamide mononucleotide adenylyltransferase (NMNAT), purification by chromatographic techniques, and characterization by mass spectrometry and NMR spectroscopy. Furthermore, we summarize the known interactions of 2'-Deoxy-NAD+ with key signaling proteins, including its role as a precursor to the TRPM2 channel superagonist, 2'-deoxy-ADPR, and its inhibitory effects on poly(ADP-ribose) polymerase (PARP).
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular bioenergetics, acting as a critical cofactor in redox reactions. Beyond its metabolic functions, NAD+ serves as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/NAD+ glycohydrolases, which are involved in a myriad of cellular processes such as DNA repair, gene expression, and calcium signaling.[1][2][3] The modification of the ribose moiety of NAD+ can significantly alter its interaction with these enzymes, making NAD+ analogs potent tools for research and therapeutic development.
2'-Deoxy-NAD+, which lacks the hydroxyl group at the 2' position of the adenosine ribose, is a particularly interesting analog. This structural modification can influence its binding and reactivity with NAD+-dependent enzymes. This guide details the enzymatic synthesis and in-depth characterization of 2'-Deoxy-NAD+, providing researchers with the necessary information to produce and validate this important molecule for their studies.
Enzymatic Synthesis of 2'-Deoxy-NAD+
The enzymatic synthesis of 2'-Deoxy-NAD+ is achieved through the condensation of nicotinamide mononucleotide (NMN) and 2'-deoxyadenosine triphosphate (2'-dATP), catalyzed by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT).[4] Among the different NMNAT isoforms, NMNAT2, which is predominantly located in the Golgi and cytoplasm, has been shown to effectively catalyze this reaction.[5][6]
Experimental Protocol: Enzymatic Synthesis
This protocol is based on the established method for synthesizing NAD+ analogs using NMNAT.[4]
Materials:
-
Nicotinamide mononucleotide (NMN)
-
2'-deoxyadenosine triphosphate (2'-dATP)
-
Recombinant human NMNAT2 enzyme
-
HEPES buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase
-
Tris-HCl buffer (pH 8.0)
-
Sodium chloride (NaCl)
Procedure:
-
Prepare a reaction mixture containing:
-
Incubate the reaction mixture at 37°C for 2-4 hours.[4]
-
Monitor the progress of the reaction by reverse-phase high-performance liquid chromatography (HPLC).
-
Terminate the reaction by heating at 95°C for 5 minutes or by adding perchloric acid to a final concentration of 0.6 M, followed by neutralization with potassium carbonate.
Diagram: Enzymatic Synthesis of 2'-Deoxy-NAD+
Caption: Enzymatic synthesis of 2'-Deoxy-NAD+ from NMN and 2'-dATP catalyzed by NMNAT2.
Purification of 2'-Deoxy-NAD+
A two-step chromatographic procedure is employed for the efficient purification of 2'-Deoxy-NAD+ from the enzymatic reaction mixture. This involves boronate affinity chromatography to remove unreacted NMN, followed by strong-anion-exchange (SAX) HPLC to separate 2'-Deoxy-NAD+ from the remaining dATP.[4]
Experimental Protocol: Purification
Step 1: Boronate Affinity Chromatography [4][7]
-
Equilibrate a boronate affinity column with a high-ionic-strength alkaline buffer (e.g., 50 mM HEPES, 1 M NaCl, pH 8.5).
-
Load the reaction mixture onto the column. The cis-diols of the ribose in NMN will bind to the boronate groups, while 2'-Deoxy-NAD+ and dATP, lacking the 2'-hydroxyl, will not bind and will be collected in the flow-through.
-
Wash the column with the equilibration buffer to ensure complete elution of the unbound molecules.
-
Pool the flow-through and wash fractions containing 2'-Deoxy-NAD+ and dATP.
Step 2: Strong-Anion-Exchange (SAX) HPLC [4]
-
Equilibrate a SAX-HPLC column with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Inject the pooled fractions from the boronate affinity chromatography onto the SAX column.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in 20 mM Tris-HCl, pH 7.5).
-
Monitor the elution profile at 260 nm. 2'-Deoxy-NAD+ will elute at a specific salt concentration, separated from dATP which has a different charge and will elute at a different point in the gradient.
-
Collect the fractions containing pure 2'-Deoxy-NAD+, desalt, and lyophilize.
Diagram: Purification Workflow
Caption: Two-step purification of 2'-Deoxy-NAD+ using boronate and SAX chromatography.
Characterization of 2'-Deoxy-NAD+
Thorough characterization is essential to confirm the identity and purity of the synthesized 2'-Deoxy-NAD+. The primary methods for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2'-Deoxy-NAD+, the expected molecular weight is lower than that of NAD+ due to the absence of one hydroxyl group.
Expected Fragmentation Pattern:
Based on the fragmentation of NAD+ and its analogs, the major fragmentation of 2'-Deoxy-NAD+ in negative ion mode ESI-MS/MS is expected to involve cleavage of the pyrophosphate bond, leading to the formation of 2'-deoxy-AMP and NMN fragment ions.[8][9] Other characteristic fragments would arise from the loss of the nicotinamide group and cleavages within the ribose moieties.[10][11]
Table 1: Predicted Mass Spectrometry Fragments of 2'-Deoxy-NAD+
| Fragment Ion | Predicted m/z (Negative Ion Mode) | Description |
| [M-H]⁻ | ~648.1 | Parent ion |
| [2'-dAMP-H]⁻ | ~330.0 | 2'-deoxyadenosine monophosphate |
| [NMN-H]⁻ | ~333.0 | Nicotinamide mononucleotide |
| [ADP-ribose-H]⁻ | ~540.1 | Fragment from NAD+ for comparison |
| [2'-deoxy-ADP-ribose-H]⁻ | ~524.1 | Expected fragment from 2'-Deoxy-NAD+ |
NMR Spectroscopy
¹H and ³¹P NMR spectroscopy are powerful tools for confirming the structure of 2'-Deoxy-NAD+. The absence of the 2'-hydroxyl group on the adenosine ribose will result in distinct changes in the ¹H NMR spectrum compared to NAD+. The ³¹P NMR spectrum will show the characteristic signals of the pyrophosphate linkage.
Expected NMR Chemical Shifts:
Table 2: Predicted ¹H and ³¹P NMR Chemical Shifts for 2'-Deoxy-NAD+ (in D₂O)
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Nicotinamide H2 | ~9.3 | s |
| ¹H | Nicotinamide H6 | ~9.1 | d |
| ¹H | Nicotinamide H4 | ~8.8 | d |
| ¹H | Nicotinamide H5 | ~8.2 | t |
| ¹H | Adenine H2 | ~8.4 | s |
| ¹H | Adenine H8 | ~8.1 | s |
| ¹H | Adenosine Ribose H1' | ~6.0 | t |
| ¹H | Adenosine Deoxyribose H2' | ~2.5-2.8 | m |
| ³¹P | α-phosphate | ~ -10 to -11 | d |
| ³¹P | β-phosphate | ~ -10 to -11 | d |
Biological Activity and Interactions
2'-Deoxy-NAD+ has been shown to interact with several key NAD+-dependent enzymes, often with different outcomes compared to its natural counterpart.
CD38/NAD+ Glycohydrolase
CD38 is a multifunctional enzyme that hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). 2'-Deoxy-NAD+ is a substrate for CD38, leading to the production of 2'-deoxy-ADP-ribose (2d-ADPR).[14] Notably, 2d-ADPR is a superagonist of the TRPM2 ion channel, a key player in calcium signaling and immune responses.[15][16]
Table 3: Kinetic Parameters of CD38 with NAD+ and 2'-Deoxy-NAD+
| Substrate | Kₘ (µM) | Vₘₐₓ (relative to NAD+) | Reference |
| NAD+ | ~200 | 1 | [14] |
| 2'-Deoxy-NAD+ | ~22 | ~1 | [14] |
Poly(ADP-ribose) Polymerase (PARP)
PARP1 is a key enzyme in DNA repair that uses NAD+ to synthesize poly(ADP-ribose) chains. Studies have shown that 2'-Deoxy-NAD+ is not a substrate for PARP1 but acts as a potent non-competitive inhibitor of the automodification reaction.[4] This inhibitory activity makes 2'-Deoxy-NAD+ a valuable tool for studying PARP1 function.[17][18][19][20]
Sirtuins
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in metabolism, aging, and stress responses. The interaction of 2'-Deoxy-NAD+ with sirtuins is not as well-characterized. The absence of the 2'-hydroxyl group, which is known to be important for binding to some sirtuins, suggests that 2'-Deoxy-NAD+ may act as an inhibitor or a poor substrate for this class of enzymes.[21][22] Further research is needed to fully elucidate these interactions.
Diagram: Signaling Interactions of 2'-Deoxy-NAD+
Caption: Known and potential interactions of 2'-Deoxy-NAD+ in cellular signaling pathways.
Conclusion
2'-Deoxy-NAD+ is a valuable chemical tool for probing the function of NAD+-dependent enzymes. This guide provides a comprehensive framework for its enzymatic synthesis, purification, and characterization. The detailed protocols and compiled data will aid researchers in producing and validating high-quality 2'-Deoxy-NAD+ for their investigations into the complex roles of NAD+ in cellular biology and disease. Further exploration of its interactions with sirtuins and other NAD+-consuming enzymes will undoubtedly provide deeper insights into the intricate regulatory networks governed by this essential coenzyme.
References
- 1. barron.rice.edu [barron.rice.edu]
- 2. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe Biallelic Loss-of-function Mutations in Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2) in Two Fetuses with Fetal Akinesia Deformation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMNAT2 nicotinamide nucleotide adenylyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Detection of cerebral NAD+ by in vivo 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-dimensional 1H and 31P NMR spectra and restrained molecular dynamics structure of a covalent CPI-CDPI2-oligodeoxyribonucleotide decamer complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. truniagen.com [truniagen.com]
- 16. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Endogenous Enigma of 2'-Deoxy-NAD+: An Uncharted Territory in Cellular Regulation
While its structural cousin, NAD+, is a well-documented cornerstone of cellular metabolism and signaling, 2'-Deoxy-NAD+ (dNAD+) remains a molecule of significant mystery within the scientific community. Despite in vitro evidence suggesting its potential as a potent regulator of key cellular processes, a comprehensive understanding of its endogenous existence, physiological roles, and the enzymatic machinery governing its lifecycle is strikingly absent from the current body of scientific literature.
At present, a deep dive into the endogenous functions of dNAD+ reveals a landscape with more questions than answers. There is a notable lack of quantitative data on its cellular concentrations, specific pathways for its synthesis and degradation, and its broader impact on cellular signaling networks. This information gap stands in stark contrast to the wealth of knowledge available for NAD+.
A Potent Modulator in a Test Tube: The Case of PARP1
The most significant insight into the potential function of dNAD+ comes from in vitro studies on Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and genomic stability. Research has demonstrated that dNAD+ is not a substrate for PARP1's automodification reaction. Instead, it acts as a potent non-competitive inhibitor of the NAD+ dependent elongation of poly(ADP-ribose) chains. This finding suggests that if dNAD+ is present endogenously, it could play a crucial role in modulating the DNA damage response.
However, the physiological relevance of this inhibition remains speculative without confirmation of dNAD+'s presence and concentration within the cell. The precursor for the adenosine portion of dNAD+ would be 2'-deoxyadenosine triphosphate (dATP), a fundamental building block for DNA synthesis. While dATP is ubiquitous in the nucleus, the enzymatic machinery that would catalyze the formation of dNAD+ from dATP and nicotinamide mononucleotide (NMN) in a cellular context has not been definitively identified. Nicotinamide mononucleotide adenylyltransferases (NMNATs), the enzymes responsible for NAD+ synthesis, have not been shown to readily utilize dATP as a substrate in vivo.
The Sirtuin Question: A Path for Future Research
The sirtuins, a family of NAD+-dependent protein deacetylases, are another major class of enzymes that could potentially be regulated by dNAD+. Sirtuins are key players in a wide range of cellular processes, including aging, metabolism, and inflammation. Given the structural similarity between NAD+ and dNAD+, it is plausible that dNAD+ could also interact with and modulate sirtuin activity. However, dedicated studies exploring the impact of dNAD+ on the enzymatic activity of the seven mammalian sirtuins are currently lacking.
Charting the Uncharted: A Roadmap for Future Investigation
The tantalizing in vitro data on dNAD+'s interaction with PARP1 underscores the urgent need for further research to establish its endogenous role. A clear roadmap for future investigations would involve:
-
Detection and Quantification: The development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), is paramount to definitively detect and quantify dNAD+ in various cellular compartments and tissues.
-
Elucidating Biosynthesis and Degradation: Identifying the enzymes responsible for the synthesis and breakdown of dNAD+ within the cell is a critical next step. This would involve screening candidate enzymes, such as NMNAT isoforms, for their ability to utilize dATP and characterizing the enzymes that may degrade dNAD+.
-
Functional Studies: Once the endogenous presence of dNAD+ is confirmed, functional studies in cellular and animal models will be necessary to unravel its physiological roles. This would include investigating its impact on DNA repair, sirtuin-mediated signaling, and other potential cellular processes.
Logical Relationship: The Knowledge Gap in dNAD+ Research
Caption: A diagram illustrating the current knowledge gap in 2'-Deoxy-NAD+ research.
The Role of 2'-Deoxy-NAD+ in the DNA Damage Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and a critical substrate for enzymes central to the DNA Damage Response (DDR), most notably Poly(ADP-ribose) polymerases (PARPs). The synthetic NAD+ analog, 2'-Deoxy-NAD+ (in which the 2'-hydroxyl group on the adenosine ribose is removed), has emerged as a valuable tool for dissecting the intricacies of PARP1-mediated signaling. This technical guide provides an in-depth exploration of 2'-Deoxy-NAD+, detailing its synthesis, its specific inhibitory action on PARP1, and its application in studying the DDR. This document consolidates current knowledge, presents quantitative data, and provides detailed experimental protocols and pathway diagrams to support researchers in utilizing 2'-Deoxy-NAD+ as a precise molecular probe.
Introduction: NAD+ and the DNA Damage Response
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. The DNA Damage Response (DDR) is a complex network of signaling pathways that detects and repairs this damage to maintain genomic stability. A key player in the DDR is Poly(ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme that acts as a DNA damage sensor. Upon detecting a DNA strand break, PARP1 utilizes NAD+ as a substrate to catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This PARylation event serves as a scaffold to recruit other DNA repair factors, thereby initiating the repair process.
Given the central role of NAD+ in this process, analogs of NAD+ are powerful tools for modulating the activity of PARP1 and other NAD+-consuming enzymes. 2'-Deoxy-NAD+ is one such analog that has demonstrated a specific and potent inhibitory effect on PARP1, making it a valuable instrument for elucidating the nuanced roles of PARP1 in the DDR.
The Biochemistry of 2'-Deoxy-NAD+
Synthesis of 2'-Deoxy-NAD+
2'-Deoxy-NAD+ is not known to be an endogenous molecule and is synthesized enzymatically. The synthesis reaction is catalyzed by NAD+ pyrophosphorylase, also known as nicotinamide mononucleotide adenylyltransferase (NMNAT). This enzyme typically catalyzes the reaction between nicotinamide mononucleotide (NMN) and ATP to form NAD+. However, NMNAT exhibits a degree of substrate promiscuity and can utilize 2'-deoxyadenosine triphosphate (2'-dATP) in place of ATP.
The enzymatic synthesis reaction is as follows:
NMN + 2'-dATP --NMNAT--> 2'-Deoxy-NAD+ + PPi
Purification of the resulting 2'-Deoxy-NAD+ is typically achieved through a combination of affinity chromatography and high-performance liquid chromatography (HPLC).
2'-Deoxy-NAD+ as a PARP1 Inhibitor
Crucially, 2'-Deoxy-NAD+ acts as a potent and specific inhibitor of PARP1. It functions as a non-competitive inhibitor of the PAR chain elongation reaction catalyzed by PARP1. However, it is not a substrate for the initial automodification reaction of PARP1. This differential effect makes 2'-Deoxy-NAD+ a unique tool to separate the initial DNA damage recognition and automodification step from the subsequent PAR chain elongation.
Quantitative Data: Inhibition of PARP1 by 2'-Deoxy-NAD+
The following table summarizes the known quantitative data regarding the interaction of 2'-Deoxy-NAD+ with PARP1. Data on its effects on other PARP family members or SARM1 are currently not well-documented in the literature.
| Enzyme | Substrate/Inhibitor | Km / Ki | Type of Inhibition | Reference |
| PARP1 | NAD+ | ~50 µM | Substrate | [General knowledge] |
| PARP1 | 2'-Deoxy-NAD+ | Not Reported | Potent Non-competitive (elongation) | [1] |
| PARP2 | 2'-Deoxy-NAD+ | Not Reported | Not Reported | |
| SARM1 | 2'-Deoxy-NAD+ | Not Reported | Not Reported |
Signaling Pathways and Logical Relationships
The diagrams below, generated using Graphviz, illustrate the canonical PARP1-mediated DNA damage response pathway and the proposed mechanism of inhibition by 2'-Deoxy-NAD+.
Experimental Protocols
Enzymatic Synthesis and Purification of 2'-Deoxy-NAD+
This protocol is a generalized procedure based on the known substrate specificity of NMNAT. Optimization may be required.
Materials:
-
Nicotinamide mononucleotide (NMN)
-
2'-Deoxyadenosine triphosphate (2'-dATP)
-
Recombinant human NMNAT1
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Affinity chromatography column (e.g., boronate gel)
-
Strong anion-exchange HPLC column
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing 5 mM NMN, 10 mM 2'-dATP, and 1 µg/mL NMNAT1 in Reaction Buffer.
-
Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the mixture to pellet any precipitated protein and collect the supernatant.
-
Apply the supernatant to a boronate gel affinity column to separate NAD+ analogs from nucleotides. Elute the bound fraction according to the manufacturer's instructions.
-
Further purify the eluted fraction using a strong anion-exchange HPLC column with a suitable salt gradient (e.g., 0-1 M NaCl in a Tris-HCl buffer).
-
Collect the fractions corresponding to the 2'-Deoxy-NAD+ peak.
-
Desalt the purified fractions and lyophilize to obtain pure 2'-Deoxy-NAD+.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
PARP1 Activity Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of PARP1 activity.
Materials:
-
Recombinant human PARP1
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% (w/v) BSA
-
NAD+
-
2'-Deoxy-NAD+ (or other inhibitors)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of 2'-Deoxy-NAD+ in PARP Assay Buffer.
-
In a 384-well plate, add PARP Assay Buffer, recombinant PARP1 (final concentration ~1-5 nM), and the fluorescently labeled DNA probe (final concentration ~1 nM).
-
Add the serially diluted 2'-Deoxy-NAD+ or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding NAD+ (final concentration ~50 µM).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition and determine the IC₅₀ value for 2'-Deoxy-NAD+.
The Broader Context: SARM1 and NAD+ Depletion
While PARP1 is a primary consumer of nuclear NAD+ during the DDR, another important NAD+-consuming enzyme, Sterile Alpha and TIR Motif Containing 1 (SARM1), plays a critical role in a distinct pathway of NAD+ depletion, primarily associated with axonal degeneration. SARM1 is activated by an increased NMN/NAD+ ratio and possesses a potent NAD+ hydrolase activity. It is important to note that the DDR initiated by nuclear DNA damage is largely considered a separate process from SARM1-mediated NAD+ depletion in the context of axonal injury. The specificity of 2'-Deoxy-NAD+ for PARP1 makes it a valuable tool to dissect the consequences of inhibiting the PARP1-mediated DDR without directly affecting the SARM1 pathway.
Applications in Drug Development
The specificity of 2'-Deoxy-NAD+ for PARP1 makes it an excellent tool for target validation and mechanistic studies in the development of novel PARP inhibitors. By comparing the cellular effects of 2'-Deoxy-NAD+ with those of pan-PARP inhibitors, researchers can delineate the specific contributions of PARP1 to cellular responses to DNA damage. This can aid in the design of more selective and potent therapeutic agents for cancer and other diseases where PARP1 activity is dysregulated.
Conclusion
2'-Deoxy-NAD+ serves as a powerful and precise tool for investigating the role of PARP1 in the DNA damage response. Its unique mechanism of action, inhibiting PAR chain elongation without affecting automodification, allows for a nuanced dissection of the PARP1 signaling cascade. While further research is needed to fully characterize its inhibitory profile against other NAD+-consuming enzymes, the available data strongly support its utility as a specific PARP1-directed molecular probe. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the adoption of 2'-Deoxy-NAD+ in studies aimed at unraveling the complexities of the DDR and developing next-generation therapeutics.
References
Investigating the Metabolic Fate of 2'-Deoxy-NAD+ in vitro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic fate of 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+), a synthetic analog of the essential coenzyme NAD+. Understanding the enzymatic processing of this molecule is crucial for its application in research and as a potential therapeutic agent. This document details the primary enzymatic pathways involved, presents quantitative data on enzyme kinetics, and provides detailed experimental protocols for studying its metabolism.
Executive Summary
The in vitro metabolism of 2'-Deoxy-NAD+ is predominantly governed by the enzymatic activity of CD38, an NAD+ glycohydrolase. CD38 utilizes 2'-Deoxy-NAD+ as a substrate to produce 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR). Notably, CD38 exhibits a significantly higher affinity for 2'-Deoxy-NAD+ compared to its natural substrate, NAD+. In contrast, major NAD+-consuming enzyme families, such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins, do not appear to significantly metabolize 2'-Deoxy-NAD+, highlighting a degree of substrate specificity. This guide provides the methodologies to investigate these metabolic pathways quantitatively.
Enzymatic Processing of 2'-Deoxy-NAD+
The metabolic stability and transformation of 2'-Deoxy-NAD+ in a biological system are primarily determined by its interaction with NAD+-consuming enzymes.
CD38: The Primary Metabolic Hub for 2'-Deoxy-NAD+
CD38, a transmembrane glycoprotein with ecto-enzymatic activity, is the principal enzyme responsible for the metabolism of 2'-Deoxy-NAD+ in vitro. It functions as an NAD+ glycohydrolase (NADase), cleaving the glycosidic bond between the nicotinamide and ribose moieties.
The primary metabolic reaction is the conversion of 2'-Deoxy-NAD+ to 2'-deoxy-ADPR[1]. This product, 2'-deoxy-ADPR, has been identified as a potent agonist for the TRPM2 channel, a non-selective cation channel involved in various physiological and pathological processes[1].
dot
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as ADP-ribosylation. While PARP1 is a major consumer of cellular NAD+, extensive research on NAD+ analogs has shown that modifications on the nicotinamide ribose, such as the absence of the 2'-hydroxyl group, can significantly impact substrate recognition and catalytic activity[1][2][3]. Current literature does not provide evidence for significant metabolism of 2'-Deoxy-NAD+ by PARP enzymes.
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. The catalytic mechanism of sirtuins involves the cleavage of NAD+ to yield nicotinamide and O-acetyl-ADP-ribose. Similar to PARPs, the substrate specificity of sirtuins is sensitive to modifications of the ribose moiety of NAD+[4]. There is currently no direct evidence to suggest that 2'-Deoxy-NAD+ is a substrate for sirtuins.
Quantitative Data on Enzymatic Metabolism
The following table summarizes the available quantitative data for the enzymatic metabolism of 2'-Deoxy-NAD+.
| Enzyme | Substrate | Product(s) | Km | Vmax or kcat | Affinity Comparison | Reference |
| CD38 | 2'-Deoxy-NAD+ | 2'-deoxy-ADPR, Nicotinamide | Not explicitly reported | Comparable to NAD+ | 9.2-fold higher affinity for 2'-Deoxy-NAD+ compared to NAD+ | [5] |
| PARP1 | 2'-Deoxy-NAD+ | No significant activity reported | - | - | - | |
| SIRT1 | 2'-Deoxy-NAD+ | No significant activity reported | - | - | - |
Experimental Protocols
This section provides detailed methodologies for investigating the in vitro metabolic fate of 2'-Deoxy-NAD+.
In Vitro Metabolism Assay using Recombinant CD38 and HPLC Analysis
This protocol describes the incubation of 2'-Deoxy-NAD+ with recombinant human CD38 followed by the analysis of the reaction products by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human CD38 (soluble, active form)
-
2'-Deoxy-NAD+
-
2'-deoxy-ADPR standard
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4
-
Quenching Solution: 1 M Perchloric Acid
-
Neutralization Solution: 3 M Potassium Carbonate
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 100 mM potassium phosphate, pH 6.0
-
Mobile Phase B: 100 mM potassium phosphate, pH 6.0, with 20% methanol
-
Syringe filters (0.22 µm)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 µM 2'-Deoxy-NAD+ in Reaction Buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding recombinant human CD38 to a final concentration of 10-100 ng/µL.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
To each aliquot, add an equal volume of ice-cold 1 M Perchloric Acid to stop the reaction and precipitate the enzyme.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize by adding 3 M Potassium Carbonate until the pH is approximately 7.0.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 20 minutes).
-
Monitor the elution profile at 260 nm.
-
Identify and quantify the peaks corresponding to 2'-Deoxy-NAD+ and 2'-deoxy-ADPR by comparing their retention times and peak areas with those of the standards.
-
dot
PARP1 and SIRT1 Activity Assays
To confirm the lack of 2'-Deoxy-NAD+ metabolism by PARP1 and SIRT1, activity assays can be performed using established protocols with 2'-Deoxy-NAD+ as the potential substrate.
4.2.1 PARP1 Activity Assay (Immunoblot-based):
-
Reaction Setup:
-
Incubate recombinant human PARP1 with activated DNA in PARP reaction buffer.
-
Add 2'-Deoxy-NAD+ (at a concentration similar to that used for NAD+, e.g., 200 µM).
-
Incubate at 30°C for 30-60 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-poly(ADP-ribose) antibody to detect auto-poly-ADP-ribosylation of PARP1. A lack of signal would indicate that 2'-Deoxy-NAD+ is not a substrate.
-
4.2.2 SIRT1 Activity Assay (Fluorometric):
-
Reaction Setup:
-
Use a commercial SIRT1 activity assay kit that employs a fluorogenic acetylated peptide substrate.
-
Set up parallel reactions with either NAD+ (positive control) or 2'-Deoxy-NAD+ as the co-substrate.
-
Incubate with recombinant human SIRT1 according to the manufacturer's instructions.
-
-
Analysis:
-
Measure the fluorescence signal. An increase in fluorescence indicates deacetylation of the substrate. A lack of signal in the presence of 2'-Deoxy-NAD+ would suggest it is not a substrate for SIRT1.
-
Conclusion
The in vitro metabolic fate of 2'-Deoxy-NAD+ is primarily dictated by the NADase activity of CD38, leading to the formation of 2'-deoxy-ADPR. This selective metabolism, coupled with the apparent inactivity of PARPs and sirtuins towards this analog, provides a clear metabolic pathway and highlights the potential for targeted applications of 2'-Deoxy-NAD+ in research and drug development. The provided protocols offer a robust framework for the detailed investigation of these enzymatic processes.
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of 2'-Deoxy-NAD+
For: Researchers, Scientists, and Drug Development Professionals
Abstract:
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its analog, 2'-Deoxy-NAD+, where the ribose linked to the nicotinamide is replaced by a deoxyribose, is a valuable tool for studying NAD+-dependent enzymes and holds therapeutic potential. Understanding how 2'-Deoxy-NAD+ interacts with and crosses the cell membrane is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of 2'-Deoxy-NAD+ cellular uptake and transport. While direct transporters for 2'-Deoxy-NAD+ remain to be definitively identified, this paper explores plausible pathways based on the transport of NAD+ and other nucleotide analogs. A key focus is the role of the ectoenzyme CD38 in the extracellular metabolism of 2'-Deoxy-NAD+. Detailed experimental protocols for investigating these mechanisms are also provided.
Introduction to 2'-Deoxy-NAD+
2'-Deoxy-NAD+ is a structural analog of NAD+. The absence of the 2'-hydroxyl group on the nicotinamide-ribose moiety makes it a unique probe for investigating the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Furthermore, it is a substrate for the NAD+ glycohydrolase CD38, which metabolizes it to 2'-deoxy-adenosine diphosphoribose (2'-dADPR), a calcium-mobilizing second messenger. The cellular and physiological effects of 2'-Deoxy-NAD+ are thus intrinsically linked to its ability to reach its target enzymes, either by crossing the plasma membrane or by being metabolized extracellularly.
Hypothesized Cellular Uptake and Transport Mechanisms
Direct evidence specifically identifying transporters for 2'-Deoxy-NAD+ is currently lacking in scientific literature. However, based on the transport mechanisms of the parent molecule, NAD+, and other nucleotide analogs, several plausible routes can be hypothesized.
Transport via Connexin 43 (Cx43) Hemichannels
Connexin 43 (Cx43) can form hemichannels in the plasma membrane that allow for the transmembrane flux of small molecules, including NAD+.[1] These channels are known to mediate the bidirectional transport of NAD+ and are regulated by factors such as intracellular calcium concentration.[1][2] Given the structural similarity between NAD+ and 2'-Deoxy-NAD+, it is plausible that Cx43 hemichannels could also facilitate the transport of 2'-Deoxy-NAD+. The substrate specificity of Cx43 for various NAD+ analogs, however, requires further investigation.
dot
Caption: Hypothesized transport of 2'-Deoxy-NAD+ via Connexin 43 hemichannels.
Potential Involvement of Nucleotide Transporters
Various families of transporters are responsible for the cellular uptake of nucleosides and nucleotide analogs. These include equilibrative nucleoside transporters (ENTs), concentrative nucleoside transporters (CNTs), and multidrug resistance proteins (MRPs). While primarily studied for their role in the transport of chemotherapeutic and antiviral nucleoside analogs, it is conceivable that some members of these families could transport 2'-Deoxy-NAD+.[3][4][5] The large size and charge of the 2'-Deoxy-NAD+ molecule may, however, preclude efficient transport by many of these carriers.
Extracellular Metabolism by CD38
A critical aspect of the cellular interaction of 2'-Deoxy-NAD+ involves the ectoenzyme CD38. CD38 is a transmembrane glycoprotein with its catalytic domain facing the extracellular space.[6][7] It functions as a NAD+ glycohydrolase, breaking down extracellular NAD+ and its precursors.[8][9] Importantly, CD38 can utilize 2'-Deoxy-NAD+ as a substrate, converting it to 2'-deoxy-ADPR. This extracellular metabolism prevents the direct cellular uptake of 2'-Deoxy-NAD+ in cells expressing high levels of CD38 and instead generates a distinct signaling molecule.
dot
Caption: Extracellular metabolism of 2'-Deoxy-NAD+ by the ectoenzyme CD38.
Intracellular Transport
Once inside the cell, either through direct transport or as a result of intracellular synthesis, 2'-Deoxy-NAD+ would need to be transported into different subcellular compartments, such as the mitochondria. The recently identified mitochondrial NAD+ transporter, SLC25A51, is responsible for the uptake of NAD+ into the mitochondrial matrix.[10][11] Whether SLC25A51 can also transport 2'-Deoxy-NAD+ is an important question for future research.
Quantitative Data Summary
The following tables summarize the known quantitative data for NAD+ transport and metabolism, which can serve as a reference for designing experiments for 2'-Deoxy-NAD+. It is important to note that specific kinetic data for the transport of 2'-Deoxy-NAD+ is not yet available.
Table 1: Kinetic Parameters of NAD+ Transport via Connexin 43
| Parameter | Value | Cell Type | Reference |
|---|---|---|---|
| Transport | Bidirectional | 3T3 fibroblasts | [1] |
| Regulation | Ca2+-regulated | 3T3 fibroblasts |[1] |
Table 2: CD38 Enzymatic Activity with NAD+ and Analogs
| Substrate | Product | Significance | Reference |
|---|---|---|---|
| NAD+ | cADPR, ADPR, NAM | Major NADase, Ca2+ signaling | [9][12] |
| NMN | NAM | Degradation of NAD+ precursor | [8] |
| NGD+ | cGDPR | Analog metabolism | [9] |
| 2'-Deoxy-NAD+ | 2'-deoxy-ADPR | Production of a potent Ca2+ mobilizing agent | |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular uptake and transport of 2'-Deoxy-NAD+.
Protocol for Measuring Cellular Uptake of Radiolabeled 2'-Deoxy-NAD+
This protocol is adapted from methods used to study the transport of other nucleotide analogs.
-
Synthesis of Radiolabeled 2'-Deoxy-NAD+ : Synthesize [32P]2'-Deoxy-NAD+ or [3H]2'-Deoxy-NAD+ to allow for sensitive detection.
-
Cell Culture : Culture the cell line of interest (e.g., HeLa, HEK293, or a cell line with known expression of candidate transporters like Cx43) to confluency in 24-well plates.
-
Uptake Assay :
-
Wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the transport buffer containing a known concentration of radiolabeled 2'-Deoxy-NAD+ (e.g., 1-100 µM) to each well.
-
Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).
-
To stop the uptake, rapidly wash the cells three times with ice-cold transport buffer containing a high concentration of unlabeled 2'-Deoxy-NAD+ or a known transport inhibitor.
-
-
Cell Lysis and Scintillation Counting :
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Plot the uptake (in pmol/mg protein) against time to determine the initial rate of transport.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of radiolabeled 2'-Deoxy-NAD+.
-
dot
Caption: Experimental workflow for measuring radiolabeled 2'-Deoxy-NAD+ uptake.
Protocol for Assessing the Role of CD38 in 2'-Deoxy-NAD+ Metabolism
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the conversion of 2'-Deoxy-NAD+ to 2'-deoxy-ADPR.
-
Cell Culture : Culture cells with high CD38 expression (e.g., certain hematopoietic cell lines) and a CD38-knockout counterpart as a negative control.
-
Metabolism Assay :
-
Wash the cells with a reaction buffer (e.g., PBS with 1 mM MgCl2, pH 7.4).
-
Add the reaction buffer containing a known concentration of 2'-Deoxy-NAD+ (e.g., 100 µM) to the cells.
-
Incubate at 37°C.
-
At various time points, collect aliquots of the supernatant.
-
Immediately inactivate the enzyme by adding an equal volume of ice-cold 1 M perchloric acid.
-
-
Sample Preparation for HPLC :
-
Neutralize the samples with a solution of K2CO3.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis :
-
Inject the prepared samples onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Use a gradient of a low-concentration phosphate buffer and a high-concentration phosphate buffer with methanol to separate 2'-Deoxy-NAD+ and 2'-deoxy-ADPR.
-
Monitor the elution profile at 260 nm.
-
Quantify the peak areas corresponding to 2'-Deoxy-NAD+ and 2'-deoxy-ADPR using known standards.
-
-
Data Analysis :
-
Plot the concentrations of 2'-Deoxy-NAD+ and 2'-deoxy-ADPR over time to determine the rate of metabolism.
-
Compare the rates between the CD38-expressing and CD38-knockout cells to confirm the role of CD38.
-
Conclusion and Future Directions
The cellular uptake and transport of 2'-Deoxy-NAD+ are critical determinants of its biological activity. While direct transporters remain to be elucidated, plausible mechanisms include transport via Connexin 43 hemichannels and other nucleotide transporters. A key finding is the significant role of the ectoenzyme CD38 in the extracellular metabolism of 2'-Deoxy-NAD+, which represents a parallel pathway influencing its cellular effects.
Future research should focus on:
-
Screening for specific transporters of 2'-Deoxy-NAD+ using genetic and pharmacological approaches.
-
Determining the substrate specificity of Connexin 43 hemichannels and SLC25A51 for 2'-Deoxy-NAD+.
-
Quantifying the kinetic parameters of 2'-Deoxy-NAD+ transport in various cell types.
A thorough understanding of these mechanisms will be instrumental in harnessing the full potential of 2'-Deoxy-NAD+ as a research tool and therapeutic agent.
References
- 1. Connexin 43 hemi channels mediate Ca2+-regulated transmembrane NAD+ fluxes in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexin-43 hemichannels mediate cyclic ADP-ribose generation and its Ca2+-mobilizing activity by NAD+/cyclic ADP-ribose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zelcerlab.eu [zelcerlab.eu]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD38-Induced Metabolic Dysfunction Primes Multiple Myeloma Cells for NAD+-Lowering Agents | MDPI [mdpi.com]
- 10. primescholars.com [primescholars.com]
- 11. Mitochondrial NAD+ gradient sustained by membrane potential and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 2'-Deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of 2'-Deoxy-Nicotinamide Adenine Dinucleotide (2'-Deoxy-NAD+), a crucial analog for studying NAD+-dependent enzymes and developing novel therapeutics.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism and signaling.[1][2][3] Analogs of NAD+, such as 2'-Deoxy-NAD+, where the hydroxyl group at the 2' position of the adenosine ribose is removed, are invaluable tools for elucidating the mechanisms of NAD+-dependent enzymes, including PARPs and sirtuins, and for developing specific inhibitors.[1][4] This document outlines established enzymatic and chemical methodologies for the synthesis of 2'-Deoxy-NAD+.
Synthesis Methodologies
The synthesis of 2'-Deoxy-NAD+ can be broadly categorized into two primary approaches: enzymatic synthesis and chemical synthesis. A combination of these, known as chemo-enzymatic synthesis, is also a viable strategy.
Enzymatic Synthesis of 2'-Deoxy-NAD+
Enzymatic synthesis offers high specificity and stereoselectivity, minimizing the need for complex protecting group strategies. The key enzyme for this process is Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), which catalyzes the condensation of nicotinamide mononucleotide (NMN) or its analogs with an ATP analog.[4]
This protocol is adapted from the enzymatic synthesis of deoxyribose analogues of NAD+.[4]
Materials:
-
Nicotinamide mononucleotide (NMN+)
-
2'-Deoxyadenosine triphosphate (dATP)
-
NMN+-adenyl transferase (E.C. 2.7.7.18)
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
Boronate gel for affinity chromatography
-
Strong-anion-exchange high-performance liquid chromatography (SAX-HPLC) column
-
Purification buffers (details to be optimized based on the column manufacturer's instructions)
Procedure:
-
Reaction Setup:
-
Dissolve NMN+ and dATP in the reaction buffer.
-
Add NMN+-adenyl transferase to the solution to initiate the reaction.
-
Incubate the reaction mixture at an optimal temperature (typically 37°C) and monitor the progress by HPLC.
-
-
Purification:
-
Affinity Chromatography:
-
Load the reaction mixture onto a boronate gel column. This step efficiently removes unreacted dATP.[4]
-
Wash the column with an appropriate buffer to elute the 2'-Deoxy-NAD+.
-
-
SAX-HPLC:
-
Lyophilization:
-
Lyophilize the purified fractions to obtain 2'-Deoxy-NAD+ as a solid.
-
-
Expected Outcome:
This method yields highly pure 2'-Deoxy-NAD+. The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.
Chemical Synthesis of NAD+ Analogs
Chemical synthesis provides versatility for creating a wide range of NAD+ analogs with modifications at various positions. A common strategy involves the coupling of a nicotinamide mononucleotide (NMN) analog with an adenosine monophosphate (AMP) analog.
This protocol is a general procedure adapted from the synthesis of various NAD+ analogues.[5]
Materials:
-
Lyophilized analog of NMN
-
Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Adenosine monophosphate (AMP) or its analog
-
Methanol
-
HPLC for reaction monitoring and purification
Procedure:
-
Activation of NMN analog:
-
Dissolve the lyophilized NMN analog in anhydrous DMF under an argon atmosphere.
-
Add carbonyldiimidazole (CDI) to the solution.
-
Stir the reaction mixture at room temperature and monitor the formation of the NMN-imidazolide intermediate by HPLC. The reaction is typically complete within 3 hours.[5]
-
-
Coupling Reaction:
-
Once the activation is complete, add a small amount of methanol to quench any excess CDI.
-
Add the AMP analog to the reaction mixture.
-
Continue stirring at room temperature and monitor the formation of the desired NAD+ analog by HPLC.
-
-
Purification:
-
Purify the final product from the reaction mixture using preparative HPLC.
-
Quantitative Data Summary:
| Starting Material | Coupling Partner | Activating Agent | Product | Yield | Reference |
| ara-F NMN | AMP | CDI | ara-F NAD | N/A | [5] |
| ara-F NMN | IMP | CDI | ara-F NHD | Low | [5] |
| ara-F NMN | GMP | CDI | ara-F NGD | Low | [5] |
| β-NMN | AMP-morpholidate | - | NAD+ | High | [6] |
Yields are reported as described in the source literature.
Signaling Pathways and Experimental Workflows
Conclusion
The methods described provide robust and reproducible pathways for the synthesis of 2'-Deoxy-NAD+. The choice between an enzymatic or chemical approach will depend on the specific requirements of the research, including the desired purity, yield, and the need for analog diversity. Proper purification and characterization are critical steps to ensure the quality of the final product for downstream applications in research and drug development.
References
- 1. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qualialife.com [qualialife.com]
- 3. aboutnad.com [aboutnad.com]
- 4. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A chemical synthesis of nicotinamide adenine dinucleotide (NAD+) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of 2'-Deoxy-NAD+ by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantification of 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+) in biological samples using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). 2'-Deoxy-NAD+ is a crucial precursor to the second messenger 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR), a potent activator of the TRPM2 ion channel involved in calcium signaling. Accurate quantification of 2'-Deoxy-NAD+ is essential for researchers in cell signaling, immunology, and drug development. This document outlines methods for sample preparation, HPLC analysis, and data interpretation, and includes a summary of available quantitative data.
Introduction
Nicotinamide adenine dinucleotide (NAD+) and its analogs are fundamental molecules in cellular metabolism and signaling. A lesser-studied analog, 2'-Deoxy-NAD+, has emerged as a key player in calcium signaling pathways. The enzyme CD38 metabolizes 2'-Deoxy-NAD+ to produce 2'-deoxy-ADPR, which acts as a superagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel permeable to Ca2+.[1][2] This signaling cascade is implicated in various physiological and pathological processes, particularly in immune cells.
Accurate and sensitive quantification of endogenous 2'-Deoxy-NAD+ is critical to understanding its physiological roles and its potential as a therapeutic target. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC, offers a robust and reliable method for separating and quantifying nucleotides and their derivatives from complex biological matrices.[3] While a specialized two-dimensional HPLC method has been reported for the sensitive detection of 2'-Deoxy-NAD+ in Jurkat T cells, this application note provides a more general, yet effective, single-dimension IP-RP-HPLC protocol that can be adapted by researchers.[1][2]
Signaling Pathway of 2'-Deoxy-NAD+
The primary signaling pathway involving 2'-Deoxy-NAD+ is its conversion to 2'-deoxy-ADPR by the ectoenzyme CD38. 2'-deoxy-ADPR then activates the TRPM2 ion channel, leading to an influx of calcium ions (Ca2+) and subsequent downstream cellular responses.
Caption: Signaling pathway of 2'-Deoxy-NAD+ metabolism and action.
Experimental Workflow
The general workflow for the quantification of 2'-Deoxy-NAD+ from biological samples involves sample preparation (extraction), chromatographic separation, and data analysis.
Caption: Experimental workflow for 2'-Deoxy-NAD+ quantification.
Experimental Protocols
Materials and Reagents
-
Cells or Tissues: e.g., Jurkat T cells, other immune cells, or tissue homogenates.
-
Perchloric Acid (HClO4): 0.6 M, ice-cold.
-
Potassium Carbonate (K2CO3): 3 M.
-
Phosphate Buffer (Mobile Phase A): e.g., 50 mM potassium phosphate, pH 7.0.
-
Methanol (HPLC Grade, Mobile Phase B).
-
Ion-Pairing Agent: e.g., Tetrabutylammonium hydrogen sulfate (TBAHS), added to the aqueous mobile phase.
-
2'-Deoxy-NAD+ Standard: For calibration curve.
-
HPLC System: With UV detector.
-
Reversed-Phase C18 Column: e.g., 5 µm particle size, 4.6 x 250 mm.
Sample Preparation (Acid Extraction)
Acid extraction is a common method for quenching enzymatic activity and extracting nucleotides.
-
Cell Harvesting: For cultured cells, harvest a sufficient number of cells (e.g., 25 million Jurkat T cells have been shown to be adequate for detection).[1][2] Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.
-
Lysis and Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.6 M perchloric acid. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture on ice for 15-20 minutes to allow for complete protein precipitation.
-
Neutralization: Add 3 M potassium carbonate to neutralize the extract to a pH of approximately 6.5-7.0. The volume of K2CO3 required should be predetermined.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated potassium perchlorate and protein debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted nucleotides.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
HPLC Conditions (Ion-Pair Reversed-Phase)
This is a general protocol and may require optimization for specific instruments and columns.
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM TBAHS.
-
Mobile Phase B: 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20-100 µL.
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A / 15% B
-
15-20 min: Hold at 85% A / 15% B
-
20-22 min: Linear gradient back to 100% A
-
22-30 min: Re-equilibration at 100% A
-
Data Analysis
-
Standard Curve: Prepare a series of 2'-Deoxy-NAD+ standards of known concentrations and inject them into the HPLC system to generate a standard curve based on peak area versus concentration.
-
Quantification: Integrate the peak area corresponding to 2'-Deoxy-NAD+ in the chromatograms of the biological samples.
-
Calculation: Determine the concentration of 2'-Deoxy-NAD+ in the samples by interpolating their peak areas on the standard curve. Normalize the concentration to the initial cell number or protein content of the extract.
Quantitative Data
Quantitative data for endogenous 2'-Deoxy-NAD+ is currently limited in the scientific literature. The available information primarily confirms its presence in specific cell types.
| Cell Type | Method | Reported Concentration | Reference |
| Jurkat T cells | Two-dimensional RP-HPLC | Detectable from 25 million cells | [1][2] |
| Other cell types | - | Data not widely available | - |
Note: The low endogenous levels of 2'-Deoxy-NAD+ necessitate sensitive analytical methods and often require a large number of cells for reliable quantification.
Conclusion
This application note provides a foundational protocol for the quantification of 2'-Deoxy-NAD+ using ion-pair reversed-phase HPLC. The described methods for sample preparation and chromatographic analysis are robust and can be adapted for various research applications. The accurate measurement of 2'-Deoxy-NAD+ will be instrumental in further elucidating its role in cellular signaling and its potential as a biomarker or therapeutic target in diseases involving TRPM2 channel activity. Further research is needed to establish the quantitative levels of 2'-Deoxy-NAD+ across a broader range of biological systems.
References
- 1. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Detecting 2'-Deoxy-NAD+: Advanced Mass Spectrometry Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In response to the growing interest in the novel signaling molecule 2'-Deoxy-NAD+, comprehensive application notes and detailed mass spectrometry protocols are now available for researchers, scientists, and drug development professionals. These resources provide a roadmap for the accurate detection and quantification of this low-abundance metabolite, implicated in critical cellular processes.
2'-Deoxy-adenosine diphosphoribose (2d-ADPR) has been identified as a potent agonist of the TRPM2 ion channel, and its precursor, 2'-Deoxy-NAD+ (2d-NAD+), is a key molecule in its biosynthesis.[1][2] The ability to precisely measure 2d-NAD+ is crucial for understanding its role in signaling pathways and for the development of novel therapeutics targeting these pathways. The following protocols and data are designed to facilitate this research.
Signaling Pathway of 2'-Deoxy-NAD+ and 2d-ADPR
The synthesis of 2d-ADPR from 2'-deoxy-ATP and nicotinamide mononucleotide (NMN) is catalyzed by nicotinamide mononucleotide adenylyltransferase 2 (NMNAT-2) to form 2d-NAD+, which is then converted to 2d-ADPR by the NAD-glycohydrolase CD38.[2]
Caption: Biosynthetic pathway of 2'-Deoxy-NAD+ and its conversion to the TRPM2 agonist 2d-ADPR.
Experimental Protocols
I. Sample Preparation: Extraction of 2'-Deoxy-NAD+ from Biological Samples
Accurate quantification of NAD+ metabolites requires immediate quenching of metabolic activity and efficient extraction.
A. Perchloric Acid Extraction for Tissues and Cells
This method is suitable for the robust extraction of NAD+ and its analogs.
-
Harvesting and Quenching: Flash-freeze tissue or cell pellets in liquid nitrogen to halt metabolic processes.[3]
-
Homogenization: Homogenize the frozen sample in 10 volumes of ice-cold 0.5 M perchloric acid.
-
Incubation and Lysis: Incubate the homogenate on ice for 30 minutes, with vigorous vortexing every 5 minutes to ensure complete lysis and protein precipitation.[4]
-
Neutralization: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube and neutralize with a 1:1 solution of 0.55 M K2CO3 and 0.36 N triethanolamine (TEA)-HCl to a pH between 7.5 and 8.5.[4]
-
Final Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate. The resulting supernatant is ready for LC-MS/MS analysis.
B. Organic Solvent Extraction for Cells
This method is an alternative for cultured cells and can be adapted for tissues.
-
Quenching and Extraction: For a pellet of approximately 1 million cells, add 1 mL of ice-cold 80% methanol.
-
Lysis: Subject the sample to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a general method that can be optimized for specific instrumentation. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar metabolites like 2'-Deoxy-NAD+.[3][5][6]
Caption: A typical workflow for the quantification of 2'-Deoxy-NAD+ using LC-MS/MS.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., Atlantis Premier BEH C18 AX)[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with high %B, decrease to elute polar compounds |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) | See Table 3 |
| Collision Gas | Argon |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: These parameters should be optimized for the specific instrument being used.
Table 3: MRM Transitions for 2'-Deoxy-NAD+ and Related Analytes
While specific, validated MRM transitions for 2'-Deoxy-NAD+ are not widely published, they can be predicted based on the fragmentation of NAD+ and other deoxy-adenosine compounds. The following are proposed transitions that should be validated by direct infusion of a standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxy-NAD+ | ~648.1 | ~136.1 (Nicotinamide) | ~25-35 |
| ~410.1 (Deoxy-ADP) | ~15-25 | ||
| NAD+ (for comparison) | 664.1 | 136.1 (Nicotinamide) | 46[8] |
| 428.1 (ADP-ribose) | ~20-30 | ||
| 2d-ADPR | ~542.1 | ~410.1 (Deoxy-ADP) | ~15-25 |
| ~136.0 (Adenine) | ~30-40 |
Collision energies are instrument-dependent and require optimization.
Quantitative Data
Quantitative data for endogenous 2'-Deoxy-NAD+ is emerging. One study demonstrated that 25 million Jurkat T cells were sufficient for its quantification using a two-dimensional HPLC method.[1] The levels of NAD+ and its metabolites can vary significantly between cell types and tissues. For context, typical intracellular concentrations of NAD+ are in the range of 1 µM to 1 mM.[8]
Table 4: Representative Concentrations of NAD+ Metabolites in Biological Samples
| Metabolite | Sample Type | Concentration Range | Reference |
| NAD+ | Human Whole Blood | 10 - 42 µM | [5] |
| NAD+ | Mouse Liver | ~600 - 800 pmol/mg | [9] |
| NAD+ | Mouse Brain | ~200 - 300 pmol/mg | [8] |
| NADPH | Human Whole Blood | 8 - 35 µM | [5] |
Researchers should establish their own baseline concentrations for 2'-Deoxy-NAD+ in their specific biological systems of interest.
Conclusion
The protocols outlined in these application notes provide a robust framework for the reliable detection and quantification of 2'-Deoxy-NAD+ by mass spectrometry. By leveraging these methods, researchers can further elucidate the role of this important signaling molecule in health and disease, paving the way for new therapeutic strategies. The provided diagrams and tabulated data offer a quick reference for experimental design and data interpretation.
References
- 1. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry | MDPI [mdpi.com]
- 7. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Using 2'-Deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and an essential substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and NAD+ glycohydrolases like CD38.[1][2] These enzymes play vital roles in DNA repair, cellular signaling, and metabolism, making them attractive targets for drug discovery.[3][4] The use of NAD+ analogs, such as 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+), provides a valuable tool for elucidating enzyme mechanisms, identifying specific inhibitors, and developing robust high-throughput screening assays.
This document provides detailed protocols and application notes for developing and utilizing enzymatic assays with 2'-Deoxy-NAD+ as a substrate, with a primary focus on the NAD+ glycohydrolase CD38, an enzyme known to effectively catalyze its conversion.[5][6]
Principle of the Assay
The enzymatic assays described herein are based on the hydrolysis of 2'-Deoxy-NAD+ by an NAD+-consuming enzyme, such as CD38. The reaction yields 2'-deoxy-adenosine diphosphate ribose (2'dADPR) and nicotinamide (NAM).[5][6] The activity of the enzyme can be quantified by measuring the rate of product formation.
A robust and versatile method for this is a coupled enzymatic assay that detects the production of nicotinamide. In this two-step process, the nicotinamide produced in the primary reaction is used by a second enzyme, nicotinamidase (Pnc1), to produce nicotinic acid and ammonia. The ammonia is then detected via a reaction with o-phthalaldehyde (OPT), which generates a highly fluorescent product. This method is advantageous as it is adaptable to any enzyme that releases nicotinamide, offering a continuous and highly sensitive readout.
Data Presentation: Enzyme Kinetics
Quantitative analysis of enzyme kinetics is crucial for comparing substrate efficiency and inhibitor potency. Studies have shown that CD38 not only utilizes 2'-Deoxy-NAD+ but does so with significantly higher affinity than its natural substrate, NAD+.
Table 1: Comparative Kinetic Parameters for Human CD38
| Substrate | Km (µM) | Relative Vmax | Fold Change in Affinity (Km NAD+ / Km 2'-Deoxy-NAD+) |
|---|---|---|---|
| NAD+ | ~26 | 1.0 | 1.0 |
| 2'-Deoxy-NAD+ | ~2.8 | ~1.0 | 9.2 |
Data derived from kinetic analysis showing a 9.2-fold higher affinity of CD38 for 2'-Deoxy-NAD+ with a comparable maximal velocity (Vmax) to NAD+.[5][7]
Visualizations
Enzymatic Reaction Pathway
Caption: Reaction catalyzed by CD38 using 2'-Deoxy-NAD+ as a substrate.
Coupled Assay Principle for Nicotinamide Detection
References
- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of CD38 in Adipose Tissue: Tuning Coenzyme Availability? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Probing PARP1 Activity with 2'-Deoxy-NAD+: A Tool for Distinguishing Mono- and Poly-ADP-Ribosylation
For Immediate Release
Fort Worth, TX – Researchers and drug development professionals now have access to detailed guidelines on the application of 2'-Deoxy-NAD+, a crucial analog of nicotinamide adenine dinucleotide (NAD+), for the nuanced study of Poly(ADP-ribose) polymerase 1 (PARP1) activity. These comprehensive application notes and protocols offer a valuable resource for investigating the distinct enzymatic reactions of ADP-ribosylation, a key post-translational modification involved in DNA repair, cell signaling, and cancer.
Recent studies have elucidated that while 2'-Deoxy-NAD+ is not utilized by PARP1 for the elongation of poly(ADP-ribose) (PAR) chains, it serves as a potent noncompetitive inhibitor of this process.[1][2] This unique characteristic allows for the selective investigation of mono(ADP-ribosyl)transferases, which, in contrast to PARP1, can effectively use 2'-Deoxy-NAD+ as a substrate.[1][3] This differential substrate utilization provides a powerful tool to dissect the contributions of mono- versus poly-ADP-ribosylation in complex biological systems.
These application notes provide researchers with the necessary protocols to leverage 2'-Deoxy-NAD+ in their experimental designs, including methods for the synthesis and purification of this NAD+ analog, as well as detailed procedures for in vitro PARP1 inhibition assays. The accompanying data summaries and visualizations will aid in the interpretation of experimental results and the design of novel therapeutic strategies targeting PARP1.
Application Notes
The study of Poly(ADP-ribose) polymerase 1 (PARP1) is central to understanding cellular responses to DNA damage and developing targeted cancer therapies. PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the formation of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, is a critical signaling event that recruits DNA repair machinery to sites of DNA damage.
The NAD+ analog, 2'-Deoxy-NAD+ (2'-dNAD+), in which the hydroxyl group at the 2' position of the adenosine ribose is replaced by a hydrogen, has emerged as a valuable chemical probe to dissect the mechanisms of ADP-ribosylation. Crucially, 2'-Deoxy-NAD+ exhibits differential effects on various ADP-ribosyltransferases. While it can be utilized as a substrate by mono(ADP-ribosyl)transferases for the transfer of a single 2'-deoxy-ADP-ribose moiety, it is not a substrate for the elongation reaction catalyzed by PARP1.[1][3] Instead, it acts as a potent noncompetitive inhibitor of PARP1-mediated PAR chain elongation.[1][2]
This unique property of 2'-Deoxy-NAD+ allows researchers to:
-
Specifically inhibit PARP1-mediated poly-ADP-ribosylation while potentially leaving mono-ADP-ribosylation events intact.
-
Distinguish between mono- and poly-ADP-ribosylation in cellular extracts and in vitro assays.
-
Isolate and study the activity of mono(ADP-ribosyl)transferases in the presence of active PARP1.
The following sections provide detailed protocols for the synthesis of 2'-Deoxy-NAD+ and its application in studying PARP1 activity, along with quantitative data to guide experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the interaction of PARP1 and other ADP-ribosyltransferases with NAD+ and its deoxy-analogs.
Table 1: Kinetic Parameters of ADP-Ribosyltransferases with NAD+ and its Analogs
| Enzyme | Substrate | Apparent Km (µM) | Vmax or Kcat | Reference |
| Mono(ADP-ribosyl)transferase | 2'-Deoxy-NAD+ | 27.2 | 36.4 µmol min-1 (mg of protein)-1 | [1] |
| Poly(ADP-ribose) polymerase | 3'-Deoxy-NAD+ | 20 | 0.11 moles/sec | [3] |
| Poly(ADP-ribose) polymerase | β-NAD+ | 59 | 1.29 moles/sec | [3] |
Table 2: Inhibitory Activity of 2'-Deoxy-NAD+ on PARP1
| Inhibitor | Target Enzyme | Inhibition Type | Apparent Ki (µM) | Reference |
| 2'-Deoxy-NAD+ | Poly(ADP-ribose) polymerase | Noncompetitive | 32 | [1] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the PARP1 signaling pathway in response to DNA damage and the experimental workflow for assessing PARP1 activity using 2'-Deoxy-NAD+.
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of 2'-Deoxy-NAD+
This protocol is adapted from the method described by Alvarez-Gonzalez, R. (1988).[2]
Materials:
-
Oxidized nicotinamide mononucleotide (NMN+)
-
2'-Deoxyadenosine triphosphate (dATP)
-
NMN+ adenylyltransferase (E.C. 2.7.7.18)
-
Boronate gel affinity chromatography column
-
Strong-anion-exchange high-performance liquid chromatography (HPLC) system
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Enzymatic Synthesis:
-
Prepare a reaction mixture containing NMN+, dATP, and NMN+ adenylyltransferase in the appropriate reaction buffer.
-
Incubate the reaction mixture at 37°C for a sufficient time to allow for the enzymatic synthesis of 2'-Deoxy-NAD+. Monitor the reaction progress by HPLC if possible.
-
-
Purification by Affinity Chromatography:
-
Load the reaction mixture onto a boronate gel affinity chromatography column. This step is crucial for removing unreacted dATP.
-
Wash the column with a suitable buffer to remove unbound components.
-
Elute the 2'-Deoxy-NAD+ from the column using a buffer containing a competing ligand (e.g., sorbitol).
-
-
Purification by HPLC:
-
Further purify the eluted fraction containing 2'-Deoxy-NAD+ using a strong-anion-exchange HPLC column.
-
Use an isocratic elution with an appropriate buffer to separate 2'-Deoxy-NAD+ from any remaining NMN+ and other impurities.
-
Collect the fractions containing pure 2'-Deoxy-NAD+ and verify the purity and concentration by UV-Vis spectrophotometry and mass spectrometry.
-
Protocol 2: In Vitro PARP1 Inhibition Assay Using 2'-Deoxy-NAD+
This protocol is designed to assess the inhibitory effect of 2'-Deoxy-NAD+ on PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked calf thymus DNA)
-
NAD+
-
2'-Deoxy-NAD+
-
PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
PARP1 inhibitor (positive control, e.g., Olaparib)
-
Method for detecting PARP1 activity (e.g., NAD+ consumption assay kit, anti-PAR antibody for Western blotting or ELISA)
-
96-well microplate
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the PARP1 enzyme and activated DNA in the PARP1 assay buffer.
-
Aliquot the master mix into the wells of a 96-well microplate.
-
-
Addition of Inhibitors and Substrates:
-
Negative Control (No Activity): Add assay buffer only.
-
Positive Control (100% Activity): Add NAD+ to a final concentration of 50-100 µM.
-
Inhibitor Control: Add a known PARP1 inhibitor (e.g., Olaparib) followed by NAD+.
-
Test Wells: Add varying concentrations of 2'-Deoxy-NAD+ followed by a fixed concentration of NAD+ (e.g., 50 µM) to assess noncompetitive inhibition. To confirm 2'-Deoxy-NAD+ is not a substrate, have wells with only 2'-Deoxy-NAD+ and no NAD+.
-
-
Incubation:
-
Incubate the microplate at 37°C for 30-60 minutes.
-
-
Detection of PARP1 Activity:
-
Stop the reaction according to the manufacturer's instructions of the chosen detection method.
-
NAD+ Consumption Assay: Measure the remaining NAD+ concentration using a commercially available kit.
-
PAR Formation Assay (ELISA or Western Blot): Detect the amount of poly(ADP-ribose) formed using an anti-PAR antibody.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each concentration of 2'-Deoxy-NAD+.
-
Determine the IC₅₀ value for 2'-Deoxy-NAD+ by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
From the data where only 2'-Deoxy-NAD+ was added, confirm the lack of significant PARP1 activity, validating it is not a substrate for PAR chain elongation.
-
By following these protocols, researchers can effectively utilize 2'-Deoxy-NAD+ as a tool to investigate the intricate roles of PARP1 and mono-ADP-ribosylation in cellular physiology and disease.
References
- 1. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DeoxyNAD and deoxyADP-ribosylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2'-Deoxy-NAD+ to Elucidate Sirtuin Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a class of NAD+-dependent protein deacylases, are critical regulators of numerous cellular processes, including metabolism, DNA repair, and longevity.[1][2] Their unique reliance on nicotinamide adenine dinucleotide (NAD+) as a co-substrate links their enzymatic activity to the metabolic state of the cell. Understanding the catalytic mechanism of sirtuins is paramount for the development of specific modulators with therapeutic potential. A key feature of the sirtuin-catalyzed deacylation reaction is the essential role of the 2'-hydroxyl group of the NAD+ ribose moiety. This group is activated to attack an O-alkylamidate intermediate, a critical step in the catalytic cycle.[3][4][5]
This observation presents a unique opportunity to utilize a modified NAD+ analog, 2'-Deoxy-NAD+, which lacks this crucial hydroxyl group, as a chemical tool to probe sirtuin function. By preventing the catalytic cycle from proceeding, 2'-Deoxy-NAD+ is hypothesized to act as a competitive inhibitor of sirtuins, making it a valuable instrument for studying their biological roles. These application notes provide a comprehensive guide to using 2'-Deoxy-NAD+ in sirtuin research.
Principle of Action: A Mechanistic-Based Inhibition
The canonical sirtuin deacetylation mechanism involves the binding of the acetylated substrate and NAD+. Following nicotinamide cleavage, the 2'-hydroxyl of the NAD+ ribose attacks the C1' of the ribose, forming a cyclic intermediate.[3][4][5] The absence of the 2'-hydroxyl group in 2'-Deoxy-NAD+ prevents this intramolecular cyclization reaction, effectively stalling the enzyme and inhibiting its deacetylase activity. This makes 2'-Deoxy-NAD+ a powerful tool for investigating sirtuin-dependent pathways. While originally demonstrated as a potent non-competitive inhibitor of poly(ADP-ribose) polymerase, a similar inhibitory mechanism is expected for sirtuins due to the mechanistic parallels in NAD+ utilization.[6]
Data Presentation
While specific quantitative data for the inhibition of sirtuin isoforms by 2'-Deoxy-NAD+ is not extensively available in the public domain, the following table summarizes the key enzymatic constants for NAD+ and the inhibitory constants for the well-characterized sirtuin inhibitor nicotinamide (NAM) for major human sirtuins. This provides a baseline for comparison when determining the inhibitory potential of 2'-Deoxy-NAD+.
| Sirtuin Isoform | Substrate | Km (NAD+) (µM) | IC50 (Nicotinamide) (µM) | Cellular Localization | Key Functions |
| SIRT1 | Acetylated Peptides | 20-200 | 30-200 | Nucleus, Cytoplasm | Metabolism, DNA repair, Inflammation |
| SIRT2 | Acetylated Peptides | ~100 | 30-200 | Cytoplasm | Cell cycle, Genomic stability |
| SIRT3 | Acetylated Peptides | 100-500 | 30-200 | Mitochondria | Oxidative stress, Metabolism |
| SIRT5 | Succinylated/Malonylated Peptides | 20-100 | 30-200 | Mitochondria | Metabolism, Urea cycle |
| SIRT6 | Long-chain acylated peptides | 50-200 | 30-200 | Nucleus | DNA repair, Glucose homeostasis |
Note: Km and IC50 values can vary depending on the specific substrate and assay conditions.
Experimental Protocols
The following protocols are adapted from established sirtuin activity assays and can be used to characterize the inhibitory effects of 2'-Deoxy-NAD+.
Protocol 1: In Vitro Sirtuin Inhibition Assay using a Fluorogenic Substrate
This protocol describes a common method for measuring sirtuin activity and its inhibition in a high-throughput format.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine adjacent to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
NAD+
-
2'-Deoxy-NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer Solution (e.g., Trypsin in a buffer containing nicotinamide to stop the sirtuin reaction and develop the fluorescent signal)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NAD+ (e.g., 10 mM in assay buffer).
-
Prepare a stock solution of 2'-Deoxy-NAD+ (e.g., 10 mM in assay buffer).
-
Prepare serial dilutions of 2'-Deoxy-NAD+ in assay buffer to create a concentration gradient for IC50 determination.
-
Prepare the fluorogenic substrate at a concentration equal to its Km value.
-
Dilute the sirtuin enzyme in assay buffer to a working concentration.
-
-
Set up the Reaction:
-
In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
2'-Deoxy-NAD+ at various concentrations (for inhibition curve) or buffer (for control).
-
Sirtuin enzyme.
-
-
Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate to each well.
-
Initiate the reaction by adding NAD+ to each well. The final concentration of NAD+ should be at its Km.
-
-
Incubation and Development:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the percentage of sirtuin activity against the logarithm of the 2'-Deoxy-NAD+ concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Sirtuin Inhibition Analysis by HPLC-MS
This method provides a more direct and label-free measurement of substrate deacetylation and is particularly useful for confirming results from fluorogenic assays.
Materials:
-
Recombinant human sirtuin enzyme
-
Acetylated peptide substrate (unlabeled)
-
NAD+
-
2'-Deoxy-NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Quenching Solution: e.g., 1% Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
Set up reactions in microcentrifuge tubes as described in Protocol 1, using an unlabeled acetylated peptide substrate.
-
-
Reaction and Quenching:
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reactions by adding an equal volume of quenching solution.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC-MS system.
-
Separate the acetylated and deacetylated peptide substrates using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution of both peptides by their mass-to-charge ratio (m/z) using the mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak areas for both the acetylated (substrate) and deacetylated (product) peptides.
-
Calculate the percentage of substrate conversion.
-
Determine the inhibitory effect of 2'-Deoxy-NAD+ by comparing the substrate conversion in the presence and absence of the compound.
-
Calculate the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Sirtuin Catalytic Pathway and the Role of 2'-Deoxy-NAD+
Caption: Sirtuin catalytic cycle and its inhibition by 2'-Deoxy-NAD+.
Experimental Workflow for Determining IC50 of 2'-Deoxy-NAD+
Caption: Workflow for in vitro sirtuin inhibition assay.
Logical Relationship of 2'-Deoxy-NAD+ in Sirtuin Biology
Caption: 2'-Deoxy-NAD+ as an inhibitor of sirtuin-mediated processes.
Applications in Sirtuin Research
-
Mechanism of Action Studies: 2'-Deoxy-NAD+ can be used to further dissect the catalytic mechanism of different sirtuin isoforms. By observing the formation of a stalled enzyme-substrate-analog complex, researchers can gain insights into the conformational changes that occur during catalysis.
-
Target Validation: In cellular or tissue lysates, 2'-Deoxy-NAD+ can be used to inhibit sirtuin activity and observe the downstream consequences on protein acetylation and cellular function. This can help validate whether a specific biological process is sirtuin-dependent.
-
Drug Discovery Screening: As a known inhibitor, 2'-Deoxy-NAD+ can serve as a positive control in high-throughput screening campaigns aimed at identifying novel sirtuin inhibitors.
Limitations and Considerations
-
Cell Permeability: The charged nature of 2'-Deoxy-NAD+ may limit its permeability across cell membranes. For cellular studies, delivery methods such as electroporation or the use of liposomes may be necessary.
-
Specificity: While the mechanism of action suggests specificity for NAD+-dependent enzymes, it is important to consider potential off-target effects on other NAD+-utilizing enzymes, such as PARPs.
-
Availability: 2'-Deoxy-NAD+ is not as commercially available as NAD+ and may require custom synthesis.
Conclusion
2'-Deoxy-NAD+ represents a valuable, mechanism-based tool for the study of sirtuin biology. Its ability to act as a specific inhibitor, based on the fundamental catalytic mechanism of sirtuins, allows for the targeted investigation of their roles in health and disease. The protocols and information provided herein offer a framework for researchers to effectively utilize this NAD+ analog in their studies, paving the way for a deeper understanding of this important class of enzymes and the development of novel therapeutics.
References
- 1. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: Fluorescent Labeling of 2'-Deoxy-NAD+ for Advanced Imaging Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes. Its analog, 2'-Deoxy-NAD+, and its metabolite, 2'-deoxy-ADP-ribose, are implicated in calcium signaling pathways. To visualize and elucidate the roles of 2'-Deoxy-NAD+ in these intricate cellular processes, fluorescently labeled analogs serve as powerful tools for imaging studies. This document provides detailed application notes and experimental protocols for the synthesis, labeling, and application of fluorescent 2'-Deoxy-NAD+ probes. Two primary strategies for fluorescent labeling are presented: one utilizing an amino-functionalized precursor for reaction with NHS-ester dyes, and another employing an alkyne-modified precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Signaling Pathway of NAD+ and its Analogs
The following diagram illustrates the central role of NAD+ in cellular metabolism and its involvement, along with its analogs, in key signaling pathways.
Experimental Strategies and Workflows
Two robust methods for the preparation of fluorescent 2'-Deoxy-NAD+ are detailed below. The choice of strategy depends on the desired fluorescent probe and the available expertise.
Strategy 1: Amine-Reactive Labeling
This strategy involves the synthesis of an 8-amino-functionalized 2'-Deoxy-NAD+ analog, which is then labeled with an amine-reactive fluorescent dye (e.g., an NHS-ester).
Strategy 2: Click Chemistry Labeling
This approach is based on the synthesis of an 8-alkynyl-modified 2'-Deoxy-NAD+ analog, which is subsequently labeled with an azide-containing fluorophore via a click reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesized intermediates and the final fluorescently labeled products.
Table 1: Properties of Functionalized 2'-Deoxy-ATP Analogs
| Compound | Molecular Weight ( g/mol ) | Absorbance Max (nm) | Emission Max (nm) |
| 8-Amino-2'-dATP | ~506.2 | ~275 | N/A |
| 8-Ethynyl-2'-dATP | ~511.2 | ~280 | N/A |
Table 2: Properties of Fluorescent 2'-Deoxy-NAD+ Analogs
| Fluorescent Analog | Labeling Chemistry | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| TAMRA-2'-Deoxy-NAD+ | NHS-Ester | TAMRA | ~555 | ~580 | ~0.3 |
| Fluorescein-2'-Deoxy-NAD+ | NHS-Ester | Fluorescein | ~494 | ~518 | ~0.9 |
| Cy5-2'-Deoxy-NAD+ | Click Chemistry | Cyanine5 | ~649 | ~670 | ~0.2 |
| AF488-2'-Deoxy-NAD+ | Click Chemistry | Alexa Fluor 488 | ~495 | ~519 | ~0.9 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Amino-2'-deoxyadenosine
This protocol is adapted from the synthesis of 8-amino-2'-deoxyadenosine.[1][2][3]
Materials:
-
2'-Deoxyadenosine
-
Bromine
-
Sodium azide
-
Palladium on activated charcoal (10%)
-
Ammonia solution
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Bromination: Dissolve 2'-deoxyadenosine in an appropriate solvent and react with bromine to yield 8-bromo-2'-deoxyadenosine.[1]
-
Azide Substitution: React 8-bromo-2'-deoxyadenosine with sodium azide in a suitable solvent to form 8-azido-2'-deoxyadenosine.[1]
-
Reduction: Reduce the 8-azido-2'-deoxyadenosine to 8-amino-2'-deoxyadenosine using catalytic hydrogenation with palladium on charcoal or by treatment with an aqueous amine solution.[1][2]
-
Purification: Purify the product by silica gel column chromatography.
Protocol 2: Synthesis of 8-Alkynyl-2'-deoxyadenosine
This protocol is based on the palladium-catalyzed Sonogashira coupling reaction.[4]
Materials:
-
8-Bromo-2'-deoxyadenosine
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an inert atmosphere, dissolve 8-bromo-2'-deoxyadenosine, the terminal alkyne, palladium catalyst, and CuI in DMF.
-
Coupling Reaction: Add triethylamine and stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.
-
Deprotection (if necessary): If a silyl-protected alkyne was used, deprotect it using a suitable reagent (e.g., TBAF).
-
Purification: Purify the 8-alkynyl-2'-deoxyadenosine product by silica gel column chromatography.
Protocol 3: Enzymatic Synthesis of Modified 2'-Deoxy-NAD+
This protocol utilizes NAD+ synthetase or a similar enzyme to couple the modified 2'-dATP with nicotinamide mononucleotide (NMN).
Materials:
-
8-Amino-2'-dATP or 8-Alkynyl-2'-dATP
-
Nicotinamide mononucleotide (NMN)
-
NAD+ synthetase (or a suitable NMNAT)
-
ATP
-
Magnesium chloride
-
Tris-HCl buffer (pH 7.5)
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the modified 2'-dATP, NMN, ATP, and MgCl2 in Tris-HCl buffer.
-
Enzymatic Reaction: Add NAD+ synthetase and inorganic pyrophosphatase. Incubate the reaction at 37°C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by reverse-phase HPLC.
-
Purification: Purify the resulting modified 2'-Deoxy-NAD+ by HPLC.
Protocol 4: Fluorescent Labeling
A) Amine-Reactive Labeling:
Materials:
-
8-Amino-2'-Deoxy-NAD+
-
NHS-ester of the desired fluorescent dye (e.g., TAMRA-NHS, Fluorescein-NHS)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve Dye: Dissolve the NHS-ester dye in a small amount of DMSO or DMF.
-
Labeling Reaction: Dissolve the 8-Amino-2'-Deoxy-NAD+ in the sodium bicarbonate buffer. Add the dissolved dye solution and incubate at room temperature for 1-2 hours, protected from light.[5][6][7][8]
-
Purification: Purify the fluorescently labeled product by reverse-phase HPLC.
B) Click Chemistry Labeling:
Materials:
-
8-Alkynyl-2'-Deoxy-NAD+
-
Azide-functionalized fluorescent dye (e.g., Azide-Cy5, Azide-AF488)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the 8-Alkynyl-2'-Deoxy-NAD+ and the azide-functionalized dye in Tris-HCl buffer.
-
Click Reaction: Add freshly prepared solutions of CuSO4 and sodium ascorbate to catalyze the reaction. Incubate at room temperature for 1-2 hours, protected from light.[9][10][11][12][13]
-
Purification: Purify the fluorescently labeled product by reverse-phase HPLC.
Protocol 5: Characterization of Fluorescent 2'-Deoxy-NAD+
Methods:
-
UV-Vis Spectroscopy: Determine the absorption spectra to confirm the presence of both the nucleotide and the fluorophore.
-
Fluorescence Spectroscopy: Measure the excitation and emission spectra and determine the quantum yield.
-
Mass Spectrometry (MS): Confirm the molecular weight of the final product.
-
HPLC: Assess the purity of the final product.
Protocol 6: Cellular Imaging with Fluorescent 2'-Deoxy-NAD+
Materials:
-
Cultured cells of interest
-
Fluorescently labeled 2'-Deoxy-NAD+
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Probe Loading: Introduce the fluorescent 2'-Deoxy-NAD+ into the cells. This can be achieved through methods such as microinjection, electroporation, or by using cell-permeant versions of the probe if available.
-
Incubation: Incubate the cells with the probe for a specific duration to allow for its interaction with cellular targets.
-
Washing: Wash the cells with PBS to remove excess, unbound probe.
-
Fixation and Permeabilization (Optional): For fixed-cell imaging, fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Counterstaining: Stain the nuclei with DAPI to aid in cellular localization.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI.
Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, concentrations, and incubation times may be necessary for specific applications and cell types. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
Purifying Enzymatically Synthesized 2'-Deoxy-NAD+: A Detailed Guide for Researchers
Application Notes and Protocols for the Purification of 2'-Deoxy-NAD+, a Key Precursor of the TRPM2 Channel Agonist
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This document provides detailed application notes and protocols for the purification of enzymatically synthesized 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+), a crucial precursor to the second messenger 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR), a potent agonist of the TRPM2 ion channel. The following methods describe established techniques, including boronate affinity chromatography and strong-anion-exchange high-performance liquid chromatography (SAX-HPLC), to achieve high-purity 2'-Deoxy-NAD+ suitable for downstream applications in signaling pathway studies and drug discovery.
Introduction
2'-Deoxy-NAD+ is a critical analog of nicotinamide adenine dinucleotide (NAD+) where the hydroxyl group at the 2' position of the adenosine ribose is replaced by a hydrogen. This modification makes it a substrate for the enzyme CD38, which converts it to 2'-deoxy-ADPR.[1][2] 2'-deoxy-ADPR, in turn, is a "superagonist" of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel involved in various physiological and pathological processes, including immune responses, insulin secretion, and oxidative stress-induced cell death.[3][4][5] The enzymatic synthesis of 2'-Deoxy-NAD+ typically involves the condensation of nicotinamide mononucleotide (NMN) and 2'-deoxyadenosine triphosphate (dATP) catalyzed by an NMN-adenylyl transferase.[6] Subsequent purification is essential to remove unreacted substrates, byproducts, and the enzyme itself.
Purification Strategies
A two-step chromatographic procedure is highly effective for purifying enzymatically synthesized 2'-Deoxy-NAD+. This involves an initial capture and group separation using boronate affinity chromatography, followed by a high-resolution polishing step using strong-anion-exchange HPLC.
1. Boronate Affinity Chromatography: This technique leverages the formation of reversible covalent bonds between the cis-diol groups present in the ribose of NAD+ and its analogs and a boronate-functionalized resin.[7][8] This method is effective in separating 2'-Deoxy-NAD+ from molecules that lack the cis-diol moiety.
2. Strong-Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC): SAX-HPLC separates molecules based on their net negative charge.[9][10][11][12] The phosphate groups in 2'-Deoxy-NAD+ provide a strong negative charge, allowing for its effective separation from less negatively charged contaminants. This technique provides high-resolution separation and is ideal for achieving high purity.[6][13]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-Deoxy-NAD+
This protocol describes the synthesis of 2'-Deoxy-NAD+ from nicotinamide mononucleotide (NMN) and 2'-deoxyadenosine triphosphate (dATP) using NMN-adenylyl transferase.
Materials:
-
Nicotinamide mononucleotide (NMN)
-
2'-deoxyadenosine triphosphate (dATP)
-
NMN-adenylyl transferase (e.g., from E. coli)
-
HEPES buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (10 mM)
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing 5 mM NMN, 5 mM dATP, and 10 mM MgCl₂ in 50 mM HEPES buffer (pH 7.5).
-
Add NMN-adenylyl transferase to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Once the reaction is complete, terminate it by heating at 95°C for 5 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated enzyme.
-
Collect the supernatant containing the synthesized 2'-Deoxy-NAD+ for purification.
Protocol 2: Purification of 2'-Deoxy-NAD+ using Boronate Affinity Chromatography
This protocol outlines the initial purification step to separate 2'-Deoxy-NAD+ from reaction components that do not contain cis-diol groups.
Materials:
-
Boronate affinity resin (e.g., Affi-Gel 601)
-
Binding Buffer: 50 mM HEPES, pH 8.5
-
Elution Buffer: 0.1 M Formic Acid
-
Chromatography column
Procedure:
-
Pack a chromatography column with the boronate affinity resin and equilibrate with 5-10 column volumes of Binding Buffer.
-
Adjust the pH of the supernatant from the enzymatic synthesis reaction to 8.5 with a suitable base.
-
Load the pH-adjusted supernatant onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Binding Buffer to remove unbound molecules, including dATP.
-
Elute the bound 2'-Deoxy-NAD+ with 3-5 column volumes of Elution Buffer.
-
Collect the fractions and neutralize them immediately with a suitable base (e.g., ammonium hydroxide).
-
Pool the fractions containing 2'-Deoxy-NAD+ and lyophilize.
Protocol 3: High-Resolution Purification by Strong-Anion-Exchange HPLC (SAX-HPLC)
This protocol describes the final polishing step to achieve high-purity 2'-Deoxy-NAD+.
Materials:
-
Strong-anion-exchange HPLC column (e.g., a quaternary ammonium-based column)
-
Mobile Phase A: 20 mM Ammonium formate, pH 3.5
-
Mobile Phase B: 1 M Ammonium formate, pH 3.5
-
HPLC system with a UV detector
Procedure:
-
Reconstitute the lyophilized sample from the boronate affinity chromatography step in Mobile Phase A.
-
Equilibrate the SAX-HPLC column with 100% Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B. A typical gradient would be from 0% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Collect the peak corresponding to 2'-Deoxy-NAD+.
-
Desalt the collected fractions using a suitable method (e.g., reverse-phase chromatography or lyophilization after buffer exchange).
-
Quantify the purified 2'-Deoxy-NAD+ by UV-Vis spectrophotometry using the molar extinction coefficient of NAD+ at 260 nm (18,000 M⁻¹cm⁻¹).
Data Presentation
Table 1: Summary of a Typical Two-Step Purification of 2'-Deoxy-NAD+
| Purification Step | Total Amount (µmol) | Purity (%) | Yield (%) |
| Crude Enzymatic Reaction | 50 | ~40 | 100 |
| Boronate Affinity Chromatography | 42 | ~85 | 84 |
| Strong-Anion-Exchange HPLC | 35 | >98 | 70 |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions.
Visualization of Pathways and Workflows
Caption: Workflow for the enzymatic synthesis and purification of 2'-Deoxy-NAD+.
Caption: Signaling pathway of 2'-Deoxy-NAD+ metabolism and TRPM2 channel activation.
References
- 1. Role of CD38 in Adipose Tissue: Tuning Coenzyme Availability? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations [frontiersin.org]
- 4. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. atdbio.com [atdbio.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Troubleshooting & Optimization
Troubleshooting low signal in 2'-Deoxy-NAD+ detection assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in 2'-Deoxy-NAD+ detection assays. The information is presented in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide for Low Signal
Low or no signal in your 2'-Deoxy-NAD+ detection assay can arise from a variety of factors, from sample preparation to procedural errors. This guide will walk you through a systematic approach to identify and resolve the root cause of the issue.
Diagram: Troubleshooting Workflow for Low Signal
Caption: A step-by-step flowchart to diagnose the cause of low signal in 2'-Deoxy-NAD+ assays.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My signal is consistently low across all my samples. What could be wrong with my sample preparation?
A1: Several factors during sample preparation can lead to low signal:
-
Inefficient Extraction: The extraction method may not be efficiently lysing the cells or tissues, resulting in a low yield of 2'-Deoxy-NAD+. Consider using a Dounce homogenizer or ensuring complete cell lysis through microscopic observation.[1]
-
2'-Deoxy-NAD+ Degradation: 2'-Deoxy-NAD+ can be unstable. Ensure that samples are processed quickly and kept on ice. For long-term storage, samples should be stored at -80°C.[2] Avoid multiple freeze-thaw cycles.
-
Incorrect Sample Amount: The concentration of 2'-Deoxy-NAD+ in your samples might be below the detection limit of the assay. Try concentrating your sample or increasing the starting material.
-
Deproteinization: Enzymes in cell and tissue lysates can rapidly deplete NAD+ and its analogs. It is recommended to deproteinize samples using a 10 kDa spin filter or acid precipitation before storage or use in the assay.[1][2]
Q2: Can substances in my sample interfere with the assay?
A2: Yes, certain substances can interfere with enzymatic assays. Common interfering substances to avoid in your sample preparation include:
-
EDTA (>0.5 mM)
-
Ascorbic acid (>0.2%)
-
SDS (>0.2%)
-
Sodium Azide (>0.2%)
-
NP-40 and Tween-20 (> 1%)[1]
If you suspect interference, it may be necessary to perform a buffer exchange or further purify your sample.
Assay Protocol and Reagents
Q3: I am not seeing any signal, even in my positive controls. What should I check first?
A3: If your positive controls are failing, the issue likely lies with the assay reagents or the overall protocol execution:
-
Reagent Preparation: Ensure that all assay components were thawed completely and mixed gently before use.[1] Verify that all dilutions were prepared correctly using calibrated pipettes.
-
Assay Buffer Temperature: The assay buffer should be at room temperature for optimal enzyme activity.[1]
-
Reagent Stability: Check the expiration dates of your kit components. Improper storage of reagents, such as exposure to light or incorrect temperatures, can lead to degradation.
-
Order of Reagent Addition: Follow the protocol precisely for the order of reagent addition.
Q4: The signal in my replicates is highly variable. What could be the cause?
A4: Inconsistent readings between replicates are often due to procedural inconsistencies:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use gentle pipetting techniques to avoid air bubbles.[1]
-
Incomplete Mixing: Ensure that all components in the wells are mixed thoroughly after reagent addition.
-
Incomplete Homogenization: If working with cell or tissue lysates, ensure that the samples are completely homogenized.[1]
Instrumentation and Data Interpretation
Q5: My signal is lower than expected. Could my instrument settings be incorrect?
A5: Yes, incorrect instrument settings are a common source of error:
-
Incorrect Wavelength/Filters: Verify that the plate reader is set to the correct excitation and emission wavelengths as specified in your assay protocol.[1]
-
Incompatible Plate Type: The type of microplate used is critical for different assay types. Use clear plates for colorimetric assays, black plates for fluorescence assays, and white plates for luminescence assays.[1]
-
Instrument Calibration: Ensure that the plate reader is properly calibrated.
Q6: How do I know if the low signal is due to low 2'-Deoxy-NAD+ levels or an issue with the assay itself?
A6: To distinguish between low analyte concentration and assay failure, it is crucial to run proper controls:
-
Positive Control: Use a known concentration of 2'-Deoxy-NAD+ (if available) or a control sample known to contain high levels of the analyte.
-
Standard Curve: A well-defined standard curve is essential for quantitative assays. If the standards are not generating a signal, it points to a problem with the assay reagents or procedure.
-
Spike Control: Add a known amount of 2'-Deoxy-NAD+ to a sample to see if the signal increases as expected. This can help identify matrix effects or interfering substances in your samples.
Quantitative Data Summary
The following tables provide typical performance characteristics for commercially available NAD+/NADH assays. While these are for NAD+/NADH, they can serve as a general reference for what to expect from a well-performing 2'-Deoxy-NAD+ assay, assuming a similar detection method is employed.
Table 1: Typical Detection Limits for NAD+/NADH Assays
| Assay Type | Detection Limit (Concentration) |
| Colorimetric | ~4 nM[2] |
| Fluorometric | ~0.02 µM[3] |
| Bioluminescent | 10 nM - 400 nM (Linear Range)[4][5] |
Table 2: Recommended Microplate Types for Different Assays
| Assay Type | Recommended Plate |
| Colorimetric | Clear[1] |
| Fluorometric | Black[1] |
| Luminescent | White[1] |
Experimental Protocol: General Enzymatic Cycling Assay for NAD+ Measurement
This protocol is a generalized procedure for a colorimetric NAD+ cycling assay and should be adapted for 2'-Deoxy-NAD+ detection based on the specific enzymes and reagents used.
Diagram: General Workflow for 2'-Deoxy-NAD+ Detection
Caption: A generalized workflow for performing a 2'-Deoxy-NAD+ detection assay.
Materials:
-
Samples containing 2'-Deoxy-NAD+
-
2'-Deoxy-NAD+ standard
-
Assay Buffer
-
Extraction Buffer
-
Enzyme Mix (containing an enzyme that can utilize 2'-Deoxy-NAD+)
-
Substrate for the enzyme
-
Detection Probe (e.g., a chromogenic or fluorogenic substrate for the cycling reaction)
-
96-well microplate (appropriate for the detection method)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For cell samples, wash approximately 2 x 10^5 cells with cold PBS and pellet them. Homogenize or freeze-thaw the cells in 400 µL of Extraction Buffer.[6]
-
For tissue samples, use approximately 20 mg of tissue, wash with cold PBS, and homogenize in 400 µL of Extraction Buffer.[6]
-
Centrifuge the lysate at 13,000 x g for 10 minutes to pellet debris.[6]
-
Collect the supernatant for the assay. If not using immediately, deproteinize the sample and store at -80°C.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of 2'-Deoxy-NAD+ standard.
-
Perform serial dilutions of the stock solution in Assay Buffer to create a standard curve. The range of the standard curve should encompass the expected concentration of 2'-Deoxy-NAD+ in your samples.
-
-
Assay Reaction:
-
Add a specific volume of your samples and standards to the wells of the 96-well plate.[7]
-
Prepare a master mix of the Reaction Solution containing the enzyme mix, substrate, and detection probe in Assay Buffer.
-
Initiate the reaction by adding the Reaction Solution to each well.[7]
-
Mix the contents of the wells thoroughly.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve (signal vs. concentration).
-
Determine the concentration of 2'-Deoxy-NAD+ in your samples by interpolating their signal values on the standard curve.
-
References
Preventing the degradation of 2'-Deoxy-NAD+ in aqueous solutions
Welcome to the technical support center for 2'-Deoxy-NAD+. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 2'-Deoxy-NAD+ in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your 2'-Deoxy-NAD+ reagents.
Disclaimer: Direct quantitative stability data for 2'-Deoxy-NAD+ is limited in the current scientific literature. The information provided herein is largely based on the well-documented stability of NAD+, a structurally analogous molecule. Researchers should consider these recommendations as a starting point and may need to optimize conditions for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 2'-Deoxy-NAD+ in aqueous solutions?
A1: Based on the behavior of the closely related NAD+ molecule, the primary factors contributing to the degradation of 2'-Deoxy-NAD+ in aqueous solutions are pH, temperature, and enzymatic activity. Spontaneous chemical hydrolysis of the N-glycosidic bond can also occur, particularly at elevated temperatures and non-neutral pH.[1]
Q2: What is the optimal pH range for storing aqueous solutions of 2'-Deoxy-NAD+?
A2: For its structural analog NAD+, aqueous solutions are most stable in a slightly acidic pH range of 2 to 6. Alkaline conditions (pH > 7) are known to be very detrimental to the stability of NAD+. Therefore, it is recommended to maintain 2'-Deoxy-NAD+ solutions within a pH range of 4 to 6 for optimal stability.
Q3: What is the recommended storage temperature for 2'-Deoxy-NAD+ solutions?
A3: For short-term storage (up to 2 weeks), neutral or slightly acidic solutions of NAD+ are stable at 0°C. For long-term stability (several months), it is highly recommended to store single-use aliquots at -70°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Can the choice of buffer affect the stability of 2'-Deoxy-NAD+?
A4: Yes, the buffer composition can significantly impact stability. For NAD+, Tris buffer has been shown to be superior for long-term stability compared to phosphate or HEPES buffers.[2] Phosphate, in particular, has been reported to catalyze the degradation of NADH and may have a similar effect on 2'-Deoxy-NAD+.[3]
Q5: Are there any known enzymes that can degrade 2'-Deoxy-NAD+?
A5: While specific enzymatic degradation pathways for 2'-Deoxy-NAD+ are not extensively characterized, it is plausible that enzymes that metabolize NAD+ could also act on its deoxy analog. These include NADases (like CD38), poly(ADP-ribose) polymerases (PARPs), and sirtuins, which cleave the N-glycosidic bond of NAD+.[4][5] The presence of such enzymes in biological samples can lead to rapid degradation of 2'-Deoxy-NAD+.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of 2'-Deoxy-NAD+ activity in an in vitro assay. | 1. Incorrect pH: The assay buffer may be alkaline, leading to rapid degradation. 2. High Temperature: The assay is being performed at an elevated temperature for a prolonged period. 3. Contaminating Enzymes: The sample or other reagents may contain NAD+-degrading enzymes. | 1. Adjust the assay buffer to a pH between 6 and 7, if compatible with the experiment. 2. Minimize incubation times at temperatures above 25°C. Keep solutions on ice whenever possible. 3. Use purified enzyme systems where possible. If using cell lysates or tissue extracts, consider inhibitors of NADases if they do not interfere with the assay. |
| Inconsistent results between experiments. | 1. Inconsistent Storage: Aliquots may have been stored improperly or subjected to multiple freeze-thaw cycles. 2. Variability in Solution Preparation: Differences in pH or buffer composition between batches. | 1. Prepare single-use aliquots and store them at -70°C. Discard any unused portion of a thawed aliquot. 2. Follow a standardized protocol for solution preparation, carefully controlling the pH and using a consistent buffer system. |
| Precipitate forms in the 2'-Deoxy-NAD+ solution upon thawing. | Poor Solubility or Contamination: The concentration may be too high for the buffer, or the solution may be contaminated. | 1. Ensure the concentration is within the solubility limits for your chosen buffer. Gentle warming and sonication may aid dissolution. 2. Prepare fresh solutions using high-purity water and reagents. |
Data on NAD+ Stability (as a proxy for 2'-Deoxy-NAD+)
Table 1: Effect of pH and Temperature on NAD+ Stability in Aqueous Solutions
| pH | Temperature | Stability | Reference |
| 2 - 6 | -70°C | Stable for at least 6 months (in single-use aliquots) | |
| Neutral/Slightly Acidic | 0°C | Stable for at least 2 weeks | |
| Alkaline | Elevated | Very labile |
Table 2: Long-Term Stability of NADH in Different Buffers at pH 8.5
| Buffer (50 mM) | Temperature | Degradation Rate (µM/day) | % Remaining after 43 days | Reference |
| Tris | 19°C | 4 | >90% | [2] |
| Tris | 25°C | 11 | ~75% | [2] |
| HEPES | 19°C | 18 | ~60% | [2] |
| Sodium Phosphate | 19°C | 23 | <50% | [2] |
Note: While this data is for NADH, it highlights the significant impact of buffer choice on nicotinamide dinucleotide stability.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of 2'-Deoxy-NAD+
-
Materials:
-
2'-Deoxy-NAD+ (solid form)
-
Nuclease-free water
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the solid 2'-Deoxy-NAD+ to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of 2'-Deoxy-NAD+ in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold (4°C) nuclease-free water or a suitable buffer (e.g., Tris buffer, pH adjusted to ~6.0-7.0) to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the solid completely. Keep the solution on ice.
-
Verify the pH of the solution and adjust if necessary to be within the stable range (pH 4-6 is ideal for long-term storage).
-
Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -70°C for long-term storage.
-
Protocol 2: Monitoring 2'-Deoxy-NAD+ Concentration by HPLC
This protocol is adapted from methods used for quantifying NAD+ and related metabolites.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
2'-Deoxy-NAD+ standard of known concentration.
-
-
Procedure:
-
Prepare a standard curve by making serial dilutions of the 2'-Deoxy-NAD+ standard in the mobile phase A.
-
Set up the HPLC method with a suitable gradient (e.g., a linear gradient from 0% to 20% Mobile Phase B over 20 minutes).
-
Set the UV detector to monitor the absorbance at 260 nm.
-
Inject the standards to generate a standard curve of peak area versus concentration.
-
Inject the experimental samples (ensure they are appropriately diluted to fall within the range of the standard curve).
-
Quantify the concentration of 2'-Deoxy-NAD+ in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Probable degradation pathway of 2'-Deoxy-NAD+.
Caption: Experimental workflow for preparing stable 2'-Deoxy-NAD+ solutions.
Caption: Troubleshooting workflow for 2'-Deoxy-NAD+ degradation issues.
References
- 1. journals.asm.org [journals.asm.org]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NAD+ Degrading Enzymes, Evidence for Roles During Infection [frontiersin.org]
- 5. NAD+ Degrading Enzymes, Evidence for Roles During Infection - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for enzymatic assays with 2'-Deoxy-NAD+
Welcome to the technical support center for optimizing enzymatic assays using 2'-Deoxy-NAD+. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively utilize this NAD+ analog in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxy-NAD+ and how does it differ from NAD+?
2'-Deoxy-NAD+ is a structural analog of Nicotinamide Adenine Dinucleotide (NAD+) that lacks the hydroxyl group at the 2' position of the adenosine ribose moiety. This modification can significantly alter its interaction with NAD+-dependent enzymes. For instance, it is utilized by mono(ADP-ribosyl)transferases but acts as a potent inhibitor for poly(ADP-ribose) polymerase (PARP), making it a valuable tool for distinguishing between these enzyme activities in complex biological systems.[1]
Q2: Which enzyme classes are compatible with 2'-Deoxy-NAD+?
2'-Deoxy-NAD+ is known to be an effective substrate for arginine-specific mono(ADP-ribosyl)transferases.[1] However, it is not a substrate for poly(ADP-ribose) polymerase (PARP) and can act as a noncompetitive inhibitor for this enzyme class.[1] Its compatibility with other NAD+-dependent enzymes, such as sirtuins or dehydrogenases, may vary and requires empirical validation.
Q3: What is the general stability of 2'-Deoxy-NAD+ in aqueous buffers?
While specific stability data for 2'-Deoxy-NAD+ is not extensively published, its stability is expected to be comparable to that of NAD+. NAD+ is known to be sensitive to pH and temperature.[2][3][4] It is most stable in acidic to neutral solutions (pH 2-7) and degrades rapidly in alkaline conditions, a process accelerated by phosphate, maleate, or carbonate buffers.[2][5] For long-term storage of aqueous solutions, it is recommended to prepare single-use aliquots and store them at -70°C.[2] Tris buffer at a slightly alkaline pH (around 8.5) has been shown to offer good long-term stability for both NAD+ and NADH at room temperature, which may also be applicable to 2'-Deoxy-NAD+.[6]
Q4: Can I use a standard NAD/NADH colorimetric or fluorescent assay kit to detect 2'-Deoxy-NAD+ and its reduced form?
Many commercial NAD/NADH detection kits rely on enzymatic cycling reactions.[7][8][9][10] The specificity of the enzymes used in these kits for 2'-Deoxy-NAD+ and its reduced form (2'-Deoxy-NADH) is not guaranteed and must be validated. It is possible that the enzymes in the kit will not recognize the deoxy-analog, leading to inaccurate measurements. Direct detection methods like HPLC-MS are often more reliable for quantifying NAD+ analogs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | 1. Suboptimal Buffer pH: The optimal pH for your enzyme with 2'-Deoxy-NAD+ may differ from that with NAD+. 2. Incompatible Buffer System: Some buffer components can inhibit enzyme activity or degrade 2'-Deoxy-NAD+. Phosphate buffers, for example, can accelerate the degradation of NAD+ at alkaline pH.[2][5] 3. Degraded 2'-Deoxy-NAD+: Improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged exposure to alkaline pH or high temperatures) can lead to degradation.[2][3][4] 4. Incorrect Enzyme or Substrate Concentration: The Michaelis constant (Km) for 2'-Deoxy-NAD+ may be significantly different from that of NAD+. | 1. Perform a pH titration experiment using a range of buffers (e.g., HEPES, Tris-HCl, MOPS) to determine the optimal pH for your assay. 2. Test different buffer systems. Tris-HCl is often a good starting point due to its better stability profile for NAD+ compared to phosphate buffers.[6] 3. Always use freshly prepared or properly stored single-use aliquots of 2'-Deoxy-NAD+.[2] Confirm the concentration and purity of your stock solution. 4. Titrate the concentration of both the enzyme and 2'-Deoxy-NAD+ to find the optimal working concentrations. |
| High Background Signal | 1. Contaminating Enzyme Activity: Your enzyme preparation or sample lysate may contain other enzymes that react with 2'-Deoxy-NAD+ or other components in the assay. 2. Non-enzymatic Degradation: The assay conditions (e.g., high temperature, extreme pH) might be causing the non-enzymatic breakdown of 2'-Deoxy-NAD+ or the detection reagent. 3. Interfering Substances: Components in your sample, such as reducing agents (DTT >1 mM), chelators (EDTA >0.5 mM), or detergents (SDS >0.2%), can interfere with the assay.[11] | 1. Run a "no-enzyme" control to quantify the background signal. If high, consider further purification of your enzyme or using specific inhibitors for contaminating activities. 2. Run a "no-enzyme, no-substrate" control to check for instability of the detection reagents under your assay conditions. Optimize temperature and pH to minimize non-enzymatic reactions. 3. Check for known interfering substances in your sample preparation. If present, they may need to be removed through dialysis, desalting columns, or other purification methods. |
| Inconsistent or Irreproducible Results | 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[11] 2. Incomplete Mixing: Failure to properly mix all components before starting the reaction or reading the results.[11] 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | 1. Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors.[11] 2. Ensure all reagents are fully thawed and gently mixed before use. Mix the final reaction solution thoroughly before incubation and measurement. 3. Use a temperature-controlled plate reader or water bath to ensure a consistent reaction temperature. |
Quantitative Data Summary
The following tables provide examples of buffer conditions used for NAD+-dependent enzymes. These should be considered as starting points for optimization with 2'-Deoxy-NAD+.
Table 1: Recommended Starting Buffer Conditions for Sirtuin Assays
| Parameter | Condition | Reference |
| Buffer | 50 mM Tris-HCl, pH 8.0 | [12] |
| 50 mM HEPES-NaOH, pH 7.5 | [13] | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | [13] | |
| Salt Concentration | 137-150 mM NaCl | [12][13] |
| Divalent Cations | 1 mM MgCl₂ | [12] |
| Additives | 1 mM DTT | [13] |
| 1 mg/mL BSA | [12] | |
| 2'-Deoxy-NAD+ Conc. | Start with a range around the expected Km (e.g., 50 µM - 1 mM) | [14][15] |
Table 2: Stability of NAD+ in Different Buffers (Qualitative Comparison)
| Buffer System (50 mM, pH 8.5, 19°C) | NAD+ Stability over 43 days | Implication for 2'-Deoxy-NAD+ Assays | Reference |
| Tris | High stability (slowest degradation) | Recommended as a starting buffer for better stability. | [6] |
| Sodium Phosphate | Moderate stability | Use with caution, especially at alkaline pH where degradation is faster. | [6] |
| HEPES | Low stability (fastest degradation) | May not be ideal for long-term experiments or storage of working solutions. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Buffer pH for an Enzymatic Assay with 2'-Deoxy-NAD+
-
Prepare a Range of Buffers: Prepare a set of buffers (e.g., MES, PIPES, HEPES, Tris, CHES) at 50-100 mM concentration, each adjusted to a pH within its effective buffering range. For example, you could test pH values from 6.0 to 9.0 in 0.5 pH unit increments.
-
Prepare Master Mix: For each pH to be tested, prepare a master mix containing the enzyme, the peptide/protein substrate, and any necessary co-factors or additives (e.g., MgCl₂, DTT) in the corresponding buffer.
-
Initiate the Reaction: Dispense the master mix into appropriate wells of a microplate. Add 2'-Deoxy-NAD+ to each well to initiate the reaction. Include a "no-enzyme" control for each pH condition to measure the background rate of reaction.
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a set period. The incubation time should be chosen to ensure the reaction is in the linear range.
-
Measure Activity: Stop the reaction if necessary and measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance, HPLC).
-
Analyze Data: Subtract the background signal (from the "no-enzyme" control) from the signal of the enzyme-containing samples. Plot the enzyme activity as a function of pH to determine the optimal pH.
Visualizations
Caption: A generalized workflow for optimizing buffer conditions in an enzymatic assay.
Caption: Differentiating enzyme activity using 2'-Deoxy-NAD+.
References
- 1. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part II: Choosing the Right Product for Your Application [promega.com]
- 8. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of and challenges in targeting NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Non-specific Binding of 2'-Deoxy-NAD+ in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Deoxy-NAD+. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxy-NAD+ and why is it used in cellular assays?
2'-Deoxy-NAD+ is a synthetic analog of nicotinamide adenine dinucleotide (NAD+). It is particularly useful as a chemical probe in cellular assays to investigate the function of specific NAD+-dependent enzymes. Its key feature is its differential activity towards various enzyme families. For instance, 2'-Deoxy-NAD+ can act as a substrate for mono(ADP-ribosyl)transferases, while it functions as a noncompetitive inhibitor of poly(ADP-ribose) polymerase (PARP). This selectivity allows researchers to dissect the roles of different enzyme classes in cellular processes.
Q2: What causes non-specific binding of 2'-Deoxy-NAD+ in cellular assays?
Non-specific binding of 2'-Deoxy-NAD+ can arise from several factors:
-
Electrostatic Interactions: The phosphate backbone of 2'-Deoxy-NAD+ is negatively charged and can interact non-specifically with positively charged regions of proteins or other cellular components.
-
Hydrophobic Interactions: The adenine and nicotinamide rings can engage in hydrophobic interactions with non-target proteins.
-
High Concentrations: Using excessively high concentrations of 2'-Deoxy-NAD+ can saturate its intended targets and increase the likelihood of binding to lower-affinity, off-target sites.
-
Cellular Environment: The complex and crowded environment within a cell or cell lysate can promote promiscuous interactions.
Q3: What are the consequences of non-specific binding?
Non-specific binding can lead to several experimental artifacts, including:
-
High Background Signal: This can mask the specific signal from your target of interest, leading to a low signal-to-noise ratio and difficulty in interpreting the data.
-
Misinterpretation of Cellular Phenotypes: If 2'-Deoxy-NAD+ non-specifically interacts with proteins in a critical signaling pathway, it could elicit cellular responses that are mistakenly attributed to its interaction with the intended target.
Troubleshooting Guides
Issue 1: High background signal in your cellular assay.
High background is a common indicator of non-specific binding. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for High Background Signal
Improving the resolution of 2'-Deoxy-NAD+ and NAD+ peaks in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2'-Deoxy-NAD+ and NAD+.
Troubleshooting Guide: Improving Resolution of 2'-Deoxy-NAD+ and NAD+ Peaks
Issue: Poor or no separation between 2'-Deoxy-NAD+ and NAD+ peaks.
The primary structural difference between 2'-Deoxy-NAD+ and NAD+ is the absence of a hydroxyl group at the 2' position of the ribose sugar in the adenosine moiety of 2'-Deoxy-NAD+. This makes 2'-Deoxy-NAD+ slightly less polar than NAD+. This subtle difference in polarity is the key to achieving separation. If you are experiencing co-elution or poor resolution, consider the following troubleshooting steps:
1. Optimization of Reversed-Phase Chromatography (RPC) Conditions:
Reversed-phase chromatography separates molecules based on their hydrophobicity. Since 2'-Deoxy-NAD+ is slightly less polar (more hydrophobic) than NAD+, it will be retained longer on a C18 or other reversed-phase column.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) concentration is critical.
-
Problem: Peaks elute too quickly and are not resolved.
-
Solution: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of both compounds, providing a larger window for separation.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the charge state of the molecules and their interaction with the stationary phase.
-
Problem: Inconsistent retention times and poor peak shape.
-
Solution: Use a buffer to maintain a stable pH. For NAD+ and its analogs, a pH range of 6.0 to 8.0 is commonly used. Ensure the pH is at least 2 units away from the pKa of the analytes to avoid peak splitting.
-
-
Temperature:
-
Problem: Broad peaks and poor resolution.
-
Solution: Decreasing the column temperature can sometimes improve resolution by increasing retention. Conversely, increasing the temperature can improve efficiency but may decrease retention. Experiment with a temperature range of 25-40°C.
-
2. Exploring Alternative Chromatography Modes:
If optimizing reversed-phase conditions does not yield the desired resolution, consider alternative chromatography modes that exploit different chemical properties of the molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent.
-
Principle: More polar compounds are retained more strongly. Therefore, NAD+ is expected to have a longer retention time than the less polar 2'-Deoxy-NAD+.
-
Starting Point: Use a HILIC column (e.g., amide, cyano, or silica) with a mobile phase of high acetonitrile content (e.g., 80-95%) and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
-
Ion-Pair Chromatography (IPC): This technique is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated by a reversed-phase column.
-
Principle: The choice of ion-pairing reagent can significantly influence selectivity. For the anionic phosphate groups in NAD+ and 2'-Deoxy-NAD+, a cationic ion-pairing reagent like tetrabutylammonium is often used.
-
Considerations: The concentration of the ion-pairing reagent and the organic solvent content in the mobile phase are key parameters to optimize.
-
3. Two-Dimensional (2D) HPLC for Complex Samples:
For complex biological samples where co-elution with other matrix components is a concern, a two-dimensional HPLC approach can provide enhanced resolution. A published method for endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD+ utilizes a two-step process involving solid-phase extraction followed by two different reversed-phase columns in ion-pair mode.
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order of 2'-Deoxy-NAD+ and NAD+ in reversed-phase HPLC?
In reversed-phase HPLC, separation is based on hydrophobicity. 2'-Deoxy-NAD+ is slightly less polar (more hydrophobic) than NAD+ due to the absence of the 2'-hydroxyl group. Therefore, 2'-Deoxy-NAD+ will have a longer retention time and elute after NAD+ on a C18 or similar reversed-phase column.
Q2: My peaks are fronting. What could be the cause and how do I fix it?
Peak fronting can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to fronting. Try diluting your sample.
-
Poorly Packed Column: If the column bed has settled or developed channels, it can cause peak distortion. Replacing the column may be necessary.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Q3: I'm seeing peak tailing. What are the common causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions on a C18 column). Adding a small amount of a competing base (like triethylamine) to the mobile phase can help.
-
Column Contamination: A dirty guard column or analytical column can cause tailing. Try flushing the column or replacing the guard column.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to tailing. Ensure the pH is buffered and at least 2 units away from the pKa.
Q4: How can I confirm the identity of my 2'-Deoxy-NAD+ and NAD+ peaks?
The most definitive way to confirm peak identity is to use mass spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of your peaks with the known masses of 2'-Deoxy-NAD+ and NAD+, you can confirm their identity. Additionally, you can run authentic standards of both compounds to compare retention times.
Data Presentation
Table 1: Comparison of HPLC Modes for 2'-Deoxy-NAD+ and NAD+ Separation
| Chromatography Mode | Stationary Phase Principle | Expected Elution Order (First to Last) | Key Optimization Parameters |
| Reversed-Phase (RPC) | Non-polar (e.g., C18) | NAD+, 2'-Deoxy-NAD+ | % Organic solvent, pH, temperature |
| HILIC | Polar (e.g., Amide, Cyano) | 2'-Deoxy-NAD+, NAD+ | % Water in mobile phase, buffer concentration |
| Ion-Pair (IPC) | Non-polar (e.g., C18) with ion-pairing reagent | Dependent on ion-pair reagent and conditions | Type and concentration of ion-pairing reagent, % organic solvent, pH |
Experimental Protocols
Key Experiment: Two-Dimensional HPLC for Quantification of Endogenous 2'-Deoxy-NAD+
This protocol is adapted from a published method for the analysis of 2'-Deoxy-ADPR and 2'-Deoxy-NAD+.
1. Sample Preparation (Cell Extracts):
-
Harvest cells and extract nucleotides using a suitable method, such as trichloroacetic acid precipitation.
-
Purify the crude cell extracts using solid-phase extraction with a strong anion exchange matrix.
2. First Dimension HPLC:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile) with the same ion-pairing agent.
-
Gradient: A linear gradient to separate nucleotide species.
-
Detection: UV absorbance at 260 nm.
-
Fraction Collection: Collect the fraction corresponding to the elution time of 2'-Deoxy-NAD+.
3. Second Dimension HPLC:
-
Column: A different reversed-phase column (e.g., C12) to provide different selectivity.
-
Mobile Phase: Similar to the first dimension, but can be optimized for the specific separation.
-
Injection: Inject the collected fraction from the first dimension.
-
Quantification: Quantify the 2'-Deoxy-NAD+ peak based on the peak area and a standard curve.
Mandatory Visualization
Caption: Workflow for 2D-HPLC analysis of 2'-Deoxy-NAD+.
Caption: Potential signaling pathway of 2'-Deoxy-NAD+.
Calibration curve issues in quantitative analysis of 2'-Deoxy-NAD+
Welcome to the technical support center for the quantitative analysis of 2'-Deoxy-NAD+. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of 2'-Deoxy-NAD+ using methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with calibration curves in 2'-Deoxy-NAD+ quantitative analysis?
A1: The most frequently encountered issues include non-linearity, poor reproducibility (high coefficient of variation between replicates), and significant deviation of quality control (QC) samples from their nominal values. These problems can often be traced back to issues with sample preparation, matrix effects, instrument parameters, or the stability of 2'-Deoxy-NAD+ itself.
Q2: My calibration curve for 2'-Deoxy-NAD+ is non-linear. What are the potential causes and how can I fix it?
A2: Non-linearity in calibration curves is a common problem in LC-MS/MS analysis and can stem from several factors.[1][2][3] Common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become overloaded, leading to a plateau in the signal response.[1][2]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 2'-Deoxy-NAD+, leading to a non-proportional response.[4][5][6]
-
Ionization Source Saturation: Similar to detector saturation, the ionization source itself can have a limited capacity for generating ions at high analyte concentrations.
-
Analyte-Specific Issues: Formation of dimers or multimers at high concentrations, or in-source fragmentation that is not concentration-proportional.
To address non-linearity, consider the troubleshooting steps outlined in the "Non-Linear Calibration Curve" section below.
Q3: What is a matrix effect and how can it affect my 2'-Deoxy-NAD+ quantification?
A3: A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting molecules from the sample matrix (e.g., plasma, cell lysate).[4][5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[4][5][6] For 2'-Deoxy-NAD+, which is often measured at low concentrations in complex biological samples, matrix effects can be a significant source of error.
Q4: How can I improve the sensitivity and reproducibility of my 2'-Deoxy-NAD+ assay?
A4: Improving sensitivity and reproducibility requires a systematic optimization of the entire analytical method. Key areas to focus on include:
-
Sample Preparation: Employ a sample cleanup method that effectively removes interfering substances like phospholipids and proteins.
-
Chromatography: Optimize the LC gradient and column chemistry to achieve good separation of 2'-Deoxy-NAD+ from matrix components.
-
Mass Spectrometry Parameters: Fine-tune parameters such as ionization source voltages, gas flows, and collision energy to maximize the signal for your specific analyte.[7]
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for 2'-Deoxy-NAD+ if available, as it can help to compensate for variability in sample processing and matrix effects.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve, particularly when a linear relationship is expected, can invalidate your quantitative results. The following guide provides a systematic approach to troubleshooting this issue.
Caption: A decision tree for troubleshooting non-linear calibration curves.
-
Prepare Dilutions: Prepare a 1:10 and 1:100 dilution of your highest concentration calibration standard using the initial mobile phase.
-
Injection: Inject these diluted standards onto the LC-MS/MS system.
-
Data Analysis:
-
Calculate the expected peak area based on the dilution factor.
-
Compare the observed peak area with the expected peak area.
-
If the observed peak area of the original high standard was not proportionally higher than the diluted standards, detector saturation is likely.
-
-
Corrective Action: Reduce the concentration of the upper-level standards to stay within the linear range of the detector.
| Standard Level | Concentration (nM) | Expected Response (Peak Area) | Observed Response (Peak Area) | % Deviation |
| 1 | 1 | 10,000 | 10,500 | +5.0% |
| 2 | 5 | 50,000 | 52,000 | +4.0% |
| 3 | 25 | 250,000 | 245,000 | -2.0% |
| 4 | 100 | 1,000,000 | 980,000 | -2.0% |
| 5 | 500 | 5,000,000 | 4,500,000 | -10.0% |
| 6 | 1000 | 10,000,000 | 7,500,000 | -25.0% |
In this example, significant negative deviation at the highest concentrations suggests detector saturation.
Issue 2: Significant Matrix Effects
Matrix effects can lead to inaccurate and imprecise results. The following guide provides a protocol for assessing and mitigating matrix effects.
Caption: How co-eluting compounds can alter the detected signal.
This protocol helps quantify the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 2'-Deoxy-NAD+ standard into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from an untreated animal) without the analyte. Spike the 2'-Deoxy-NAD+ standard into the final extract at the same three concentrations.
-
Set C (Pre-Extraction Spike): Spike the 2'-Deoxy-NAD+ standard into the blank biological matrix before extraction at the same three concentrations.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| QC Level | Mean Peak Area (Set A) | Mean Peak Area (Set B) | Matrix Effect (%) | Interpretation |
| Low | 15,000 | 7,800 | 52% | Ion Suppression |
| Medium | 150,000 | 81,000 | 54% | Ion Suppression |
| High | 1,500,000 | 855,000 | 57% | Ion Suppression |
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). Consistent matrix effects across concentrations are easier to correct for with a good internal standard.
Issue 3: Poor Reproducibility
Poor reproducibility, indicated by a high coefficient of variation (%CV) for replicate injections or QC samples, can undermine the reliability of your data.
Caption: A systematic workflow to develop a reproducible analytical method.
Poor peak shape is a common cause of poor integration and, consequently, poor reproducibility.
-
Assess Peak Shape: Inject a mid-level standard of 2'-Deoxy-NAD+. Evaluate the peak for fronting, tailing, and width.
-
Mobile Phase pH: Since 2'-Deoxy-NAD+ is a nucleotide-like molecule, the mobile phase pH can significantly affect its retention and peak shape. Test mobile phase additives like ammonium formate or formic acid at different concentrations.
-
Gradient Optimization:
-
If the peak is too broad, try a steeper gradient.
-
If the peak co-elutes with interferences, use a shallower gradient around the elution time of 2'-Deoxy-NAD+ to improve resolution.
-
-
Column Choice: If peak shape issues persist, consider a different column chemistry (e.g., HILIC instead of reversed-phase) that may be better suited for polar molecules like 2'-Deoxy-NAD+.[8]
| Parameter | Acceptance Criteria (%CV) |
| Replicate Injections of Standards | ≤ 15% |
| Quality Control (QC) Samples (Intra-day) | ≤ 15% (≤ 20% at LLOQ) |
| Quality Control (QC) Samples (Inter-day) | ≤ 15% (≤ 20% at LLOQ) |
These are typical acceptance criteria based on regulatory guidelines for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2'-Deoxy-NAD+ and NAD+ as PARP Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-Deoxy-NAD+ and Nicotinamide Adenine Dinucleotide (NAD+) as substrates for Poly(ADP-ribose) polymerases (PARPs). This document synthesizes available experimental data to highlight the performance differences and offers detailed experimental protocols for further investigation.
Introduction to PARP and its Substrates
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as PARylation.[1] This process is fundamental in the cellular response to DNA damage, where the activation of PARP1, a key member of the PARP family, leads to the recruitment of DNA repair machinery.
The natural substrate for PARPs is NAD+. However, the exploration of NAD+ analogs, such as 2'-Deoxy-NAD+, is an active area of research. These analogs can serve as valuable tools to probe the mechanisms of PARP activity and to develop novel therapeutic agents. This guide focuses on the comparative analysis of 2'-Deoxy-NAD+ and the canonical NAD+ as substrates for PARP enzymes.
Structural Differences
The primary structural difference between NAD+ and 2'-Deoxy-NAD+ lies in the ribose sugar moiety attached to the adenine base. In 2'-Deoxy-NAD+, the hydroxyl group at the 2' position of the ribose is replaced by a hydrogen atom. This seemingly minor modification can have significant implications for the molecule's interaction with the active site of PARP enzymes and its subsequent catalytic processing.
Comparative Performance as PARP Substrates
| Substrate | Enzyme | kcat (min⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) |
| NAD+ | Human PARP1 | 26.0 | 212.9 | 0.122 |
| ADO-3′-N3-NAD+ | Human PARP1 | 3.8 | 524.8 | 0.007 |
Data for ADO-3′-N3-NAD+ is presented as a reference for a modified NAD+ analog.
The data for the ADO-3′-N3-NAD+ analog suggests that modifications to the adenosine moiety of NAD+ can significantly impact the kinetic parameters of PARP1 catalysis, leading to a notable decrease in catalytic efficiency. It is plausible that the removal of the 2'-hydroxyl group in 2'-Deoxy-NAD+ would also alter the binding affinity and turnover rate, though dedicated experimental studies are required to quantify these effects.
Experimental Protocols
To facilitate further research in this area, a detailed protocol for a non-radioactive, colorimetric PARP1 activity assay is provided below. This assay measures the consumption of NAD+ by PARP1.
Colorimetric PARP1 Activity Assay Protocol
1. Principle: This assay quantifies PARP1 activity by measuring the decrease in NAD+ concentration. The remaining NAD+ is enzymatically cycled, leading to the reduction of a tetrazolium salt (WST-1) to a colored formazan product. The absorbance of the formazan is inversely proportional to the PARP1 activity.
2. Materials:
- Recombinant Human PARP1
- Activated DNA (e.g., sonicated calf thymus DNA)
- NAD+
- 2'-Deoxy-NAD+ (or other NAD+ analogs)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
- NAD+ Cycling Buffer
- WST-1 Reagent
- 96-well microplate
- Microplate reader capable of measuring absorbance at 450 nm
3. Experimental Workflow:
References
The Enigmatic Role of 2'-Deoxy-NAD+: A Comparative Analysis Against Established PARP Inhibitors Reveals a Data Chasm
A comprehensive review of existing scientific literature reveals a significant lack of evidence to support the classification of 2'-Deoxy-NAD+ as a direct inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. Consequently, a direct head-to-head comparison with clinically approved PARP inhibitors is not feasible at this time. This guide, therefore, serves as a template outlining the established methodologies and comparative frameworks used to evaluate novel PARP inhibitors, contextualized against the known properties of leading drugs in the field. This framework can be applied to 2'-Deoxy-NAD+ should experimental data become available in the future.
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic stability. Their inhibition has emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The currently approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—function as competitive inhibitors of the PARP substrate, nicotinamide adenine dinucleotide (NAD+). They bind to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA, which ultimately leads to cancer cell death.
While 2'-Deoxy-NAD+ is structurally related to the natural PARP substrate, NAD+, our extensive search of scientific databases and research articles has not yielded any studies that characterize its activity as a PARP inhibitor. There is no publicly available data on its inhibitory concentration (IC50), mechanism of action against PARP enzymes, or its effects in cellular or preclinical models.
This guide will proceed by presenting the established benchmarks and experimental protocols for evaluating PARP inhibitors, using the well-characterized drugs as a reference. This will provide researchers, scientists, and drug development professionals with a clear understanding of the data required to assess a novel compound like 2'-Deoxy-NAD+.
Comparative Analysis of Established PARP Inhibitors
To effectively evaluate a potential new PARP inhibitor, its performance must be benchmarked against existing therapies. The following table summarizes key quantitative data for the four leading FDA-approved PARP inhibitors.
Table 1: Quantitative Comparison of FDA-Approved PARP Inhibitors
| Feature | Olaparib (Lynparza®) | Rucaparib (Rubraca®) | Niraparib (Zejula®) | Talazoparib (Talzenna®) | 2'-Deoxy-NAD+ |
| PARP1 IC50 (nM) | ~1-5 | ~1.4 | ~3.8 | ~0.57 | Data Not Available |
| PARP2 IC50 (nM) | ~1-5 | ~5.1 | ~2.1 | ~0.29 | Data Not Available |
| Mechanism of Action | Competitive NAD+ inhibitor, PARP trapping | Competitive NAD+ inhibitor, PARP trapping | Competitive NAD+ inhibitor, PARP trapping | Competitive NAD+ inhibitor, potent PARP trapping | Data Not Available |
| Approved Indications | Ovarian, Breast, Pancreatic, Prostate Cancer | Ovarian, Prostate Cancer | Ovarian Cancer | Breast Cancer | N/A |
| Common Adverse Events | Nausea, fatigue, anemia | Nausea, fatigue, anemia, increased liver enzymes | Nausea, fatigue, thrombocytopenia, anemia | Nausea, fatigue, anemia, neutropenia | Data Not Available |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Evaluating PARP Inhibitors
The characterization of a novel PARP inhibitor requires a series of well-defined experiments. Below are detailed methodologies for key assays.
PARP Activity Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of PARP1 and PARP2.
Principle: This assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins, which are common PARP substrates. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
Protocol:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate to remove unbound histones.
-
Add a reaction mixture containing recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate PARP activity), and varying concentrations of the test compound (e.g., 2'-Deoxy-NAD+) or a known inhibitor (e.g., Olaparib) as a positive control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature to allow for the PARP reaction to occur.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add a suitable HRP substrate (e.g., TMB for colorimetric detection).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the PARP inhibitor on cancer cell lines, particularly those with and without BRCA mutations.
Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.
Protocol:
-
Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent to the wells.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
Determine the concentration of the compound that causes a 50% reduction in cell viability (GI50 or IC50).
PARP Trapping Assay
Objective: To measure the ability of the inhibitor to trap PARP enzymes on DNA.
Principle: This assay quantifies the amount of PARP enzyme that remains bound to DNA in the presence of an inhibitor. This can be done using cellular fractionation followed by Western blotting or through specialized fluorescence-based assays.
Protocol (Cell-based):
-
Treat cells with the test compound.
-
Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction by centrifugation.
-
Run the protein fractions on an SDS-PAGE gel.
-
Perform a Western blot using an antibody specific for PARP1 or PARP2.
-
Quantify the band intensity to determine the amount of PARP trapped in the chromatin fraction.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PARP inhibition is crucial for understanding the mechanism of action.
Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.
Caption: A typical experimental workflow for the evaluation of a novel PARP inhibitor.
Conclusion: A Call for Data
The field of PARP inhibition has revolutionized the treatment landscape for several cancers. The development of new inhibitors with improved efficacy, selectivity, and safety profiles is an ongoing effort. While the structural similarity of 2'-Deoxy-NAD+ to NAD+ makes it a compound of interest, the current absence of empirical data prevents any meaningful comparison with established PARP inhibitors.
The scientific community awaits studies that will elucidate the biochemical and cellular activities of 2'-Deoxy-NAD+. Should such data become available, the frameworks and protocols outlined in this guide will provide a robust foundation for a comprehensive and objective comparison, ultimately determining its potential as a therapeutic agent. Until then, its role as a PARP inhibitor remains purely speculative.
Validating the specificity of 2'-Deoxy-NAD+ for PARP1 over other PARP isoforms
Validating the Specificity of 2'-Deoxy-NAD+ for PARP1: A Comparative Guide
Comparative Specificity of NAD+ Analogues for PARP Isoforms
The specificity of NAD+ analogues can vary significantly among PARP isoforms. For instance, a synthetic NAD+ analogue, ADO-3′-N3-NAD+, has been shown to have a high specificity for PARP1 with very weak substrate activity for PARP2 and no or very low activity for PARP5a and PARP10.[1] In contrast, another analogue, NR-3′-N3-NAD+, demonstrates significant activity for both PARP1 and PARP2.[1]
The substrate activity of 2'-Deoxy-NAD+ for PARP1 has been qualitatively described as "chain-terminating," suggesting it is incorporated by the enzyme but prevents the elongation of the poly(ADP-ribose) (PAR) chain.[2] However, to establish its specificity, quantitative kinetic analysis across different PARP isoforms is necessary. The following table illustrates how such comparative data would be presented.
| Substrate | PARP Isoform | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| NAD+ | PARP1 | 212.9 | 26.0 | 0.122 |
| PARP2 | 50-130 | Data Not Available | Data Not Available | |
| Tankyrase-1 | Data Not Available | Data Not Available | Data Not Available | |
| Tankyrase-2 | Data Not Available | Data Not Available | Data Not Available | |
| PARP10 | Data Not Available | Data Not Available | Data Not Available | |
| 2'-Deoxy-NAD+ | PARP1 | Data Not Available | Data Not Available | Data Not Available |
| PARP2 | Data Not Available | Data Not Available | Data Not Available | |
| Tankyrase-1 | Data Not Available | Data Not Available | Data Not Available | |
| Tankyrase-2 | Data Not Available | Data Not Available | Data Not Available | |
| PARP10 | Data Not Available | Data Not Available | Data Not Available | |
| ADO-3′-N3-NAD+ | PARP1 | 524.8 | 3.8 | 0.0072 |
| PARP2 | Very weak activity | Very weak activity | Very weak activity | |
| Tankyrase-1 | No/very low activity | No/very low activity | No/very low activity | |
| PARP10 | No/very low activity | No/very low activity | No/very low activity |
Experimental Protocols for Validating Substrate Specificity
To quantitatively assess the specificity of 2'-Deoxy-NAD+ for PARP1, a series of in vitro enzymatic assays should be performed.
In Vitro PARP Activity Assay (ELISA-based)
This assay measures the incorporation of ADP-ribose from a biotinylated NAD+ analogue onto a histone-coated plate. To adapt this for 2'-Deoxy-NAD+, a biotinylated version of 2'-Deoxy-NAD+ would be required.
Materials:
-
Recombinant human PARP1, PARP2, Tankyrase-1, Tankyrase-2, and PARP10 enzymes
-
Histone-coated 96-well plates
-
Biotinylated NAD+ (as a control) and biotinylated 2'-Deoxy-NAD+
-
Activated DNA (for PARP1 and PARP2 activation)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of luminescence detection
Procedure:
-
To each well of the histone-coated plate, add the respective purified PARP enzyme and activated DNA (for PARP1 and PARP2) in PARP assay buffer.
-
Add varying concentrations of either biotinylated NAD+ or biotinylated 2'-Deoxy-NAD+ to initiate the reaction.
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate diluted in wash buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Plot the signal against the substrate concentration to determine the kinetic parameters (Km and Vmax).
HPLC-Based Assay for Kinetic Analysis
This method directly measures the consumption of the NAD+ analogue and the formation of the product, allowing for precise kinetic analysis.
Materials:
-
Recombinant human PARP enzymes
-
NAD+ and 2'-Deoxy-NAD+
-
Activated DNA
-
PARP reaction buffer
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Set up reaction mixtures containing the PARP enzyme, activated DNA (for PARP1/2), and varying concentrations of either NAD+ or 2'-Deoxy-NAD+ in the reaction buffer.
-
Incubate the reactions at 30°C.
-
At different time points, stop the reaction (e.g., by adding a PARP inhibitor like Olaparib or by heat inactivation).
-
Analyze the samples by HPLC to quantify the remaining substrate and the formed product.
-
Calculate the initial reaction rates and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
Workflow for Comparative Specificity Analysis
The following workflow diagram illustrates the process of validating the specificity of 2'-Deoxy-NAD+.
Caption: Experimental workflow for validating 2'-Deoxy-NAD+ specificity.
Signaling Pathways of Key PARP Isoforms
Understanding the distinct roles of PARP isoforms is crucial for interpreting the functional consequences of selective substrate utilization.
PARP1 and PARP2 in DNA Damage Response
PARP1 and PARP2 are key players in the DNA damage response (DDR). Upon sensing DNA strand breaks, they are activated and synthesize PAR chains on themselves and other acceptor proteins, recruiting DNA repair machinery.
Caption: PARP1/2 signaling in DNA damage response.
Tankyrases (PARP5a/b) in Wnt/β-catenin Signaling
Tankyrases regulate the Wnt/β-catenin pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.
Caption: Tankyrase role in Wnt/β-catenin signaling.
PARP10 in Cellular Proliferation and Stress Response
PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of proliferation and the response to replication stress. It has been shown to interact with and modulate the function of proteins like PCNA and Aurora A kinase.[3][4]
Caption: Key functions of PARP10 in cellular processes.
References
Unveiling the Specificity of NAD+ Analogs: A Comparative Guide to 2'-Deoxy-NAD+ Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of nucleotide analogs with NAD+-dependent enzymes is paramount for designing selective inhibitors and probes. This guide provides an objective comparison of the cross-reactivity of 2'-Deoxy-NAD+, an analog of nicotinamide adenine dinucleotide (NAD+), with key NAD+-consuming enzymes: Poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38.
This document summarizes available experimental data on the interaction of 2'-Deoxy-NAD+ with these enzyme families, presenting quantitative data in structured tables and detailing the experimental protocols used for their determination. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and experimental workflows.
Comparative Analysis of 2'-Deoxy-NAD+ Interaction with NAD+-Dependent Enzymes
The specificity of an NAD+ analog is determined by how effectively it is recognized and utilized by various NAD+-dependent enzymes. The absence of the 2'-hydroxyl group on the adenosine ribose of 2'-Deoxy-NAD+ can significantly alter its binding and catalytic processing compared to the natural substrate, NAD+.
Poly(ADP-ribose) Polymerase (PARP)
Current research indicates that 2'-Deoxy-NAD+ does not act as a substrate for poly(ADP-ribose) polymerase (PARP). Instead, it functions as a potent inhibitor of the PARP-catalyzed elongation of poly(ADP-ribose) chains.
| Enzyme Family | Specific Enzyme | Interaction Type | Quantitative Data (Ki/IC50) | Reference |
| PARP | Poly(ADP-ribose) polymerase | Non-competitive inhibitor | Data not available | [1] |
Table 1: Interaction of 2'-Deoxy-NAD+ with Poly(ADP-ribose) Polymerase.
While one study has characterized 2'-Deoxy-NAD+ as a potent non-competitive inhibitor of PARP, specific quantitative data such as the inhibition constant (Ki) is not yet available in the public domain.[1] This inhibitory action suggests that 2'-Deoxy-NAD+ can bind to a site on the enzyme distinct from the active site, thereby preventing the extension of the ADP-ribose polymer, a critical process in DNA repair and cell death pathways.
Sirtuins
To date, there is a lack of specific experimental data on the direct interaction of 2'-Deoxy-NAD+ with the sirtuin family of deacetylases. Sirtuins are crucial regulators of metabolism, inflammation, and aging, and understanding how NAD+ analogs affect their activity is of significant interest. Further research is required to determine whether 2'-Deoxy-NAD+ can act as a substrate, an inhibitor, or has no effect on sirtuin activity.
| Enzyme Family | Specific Enzyme | Interaction Type | Quantitative Data (Ki/IC50) | Reference |
| Sirtuins | Not specified | Not determined | Data not available | N/A |
Table 2: Interaction of 2'-Deoxy-NAD+ with Sirtuins.
cADPR Synthases (CD38)
In contrast to its effect on PARP, 2'-Deoxy-NAD+ has been shown to be a substrate for the NAD+ glycohydrolase CD38, a key enzyme in calcium signaling. CD38 catalyzes the conversion of 2'-Deoxy-NAD+ to 2'-deoxy-adenosine diphosphate ribose (2'-deoxy-ADPR).
| Enzyme Family | Specific Enzyme | Interaction Type | Quantitative Data (Km, Vmax) | Reference |
| cADPR Synthases | CD38 | Substrate | Data not available | [This information is inferred from multiple sources but lacks a direct citation with quantitative data] |
Table 3: Interaction of 2'-Deoxy-NAD+ with CD38.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing enzyme activity.
References
A Comparative Analysis of 2'-Deoxy-NAD+ and Established PARP Inhibitors on Enzyme Inhibition
This guide provides a detailed comparison of the inhibitory effects of the nicotinamide adenine dinucleotide (NAD+) analogue, 2'-Deoxy-NAD+, and established Poly(ADP-ribose) polymerase (PARP) inhibitors. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular biology.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and programmed cell death.[1] PARP1, the most abundant member of this family, acts as a DNA damage sensor.[1][2] Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate.[2][3] This PARylation process recruits other DNA repair proteins to the site of damage to mend the break.
In the context of cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, inhibiting PARP activity has proven to be a successful strategy. This concept, known as synthetic lethality, relies on the principle that while the loss of either PARP-mediated repair or HRR is not lethal to a cell, the simultaneous inhibition of both pathways leads to catastrophic DNA damage and cell death.
Established PARP inhibitors, such as Olaparib, Veliparib, and Talazoparib, are small molecules that competitively inhibit the binding of NAD+ to the catalytic domain of PARP enzymes. In contrast, 2'-Deoxy-NAD+ is an analogue of the natural substrate, NAD+, and its interaction with PARP1 provides a different perspective on modulating PARP activity. This guide will compare the inhibitory mechanisms and potencies of these compounds, supported by experimental data and protocols.
Mechanism of Action
Established PARP Inhibitors: Competitive Inhibition and PARP Trapping
The primary mechanism of action for clinically approved PARP inhibitors is the competitive inhibition of NAD+ binding to the catalytic domain of PARP1 and PARP2.[4] By occupying the NAD+ binding pocket, these inhibitors prevent the synthesis of PAR, thereby stalling the DNA repair process.
A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[4] This trapping prevents the release of PARP from the DNA, leading to the formation of a PARP-DNA complex that can obstruct DNA replication and transcription, ultimately resulting in cytotoxic DNA double-strand breaks. The potency of PARP trapping varies among different inhibitors, with Talazoparib being a particularly potent PARP trapper.
2'-Deoxy-NAD+: A Substrate Analogue
Unlike the established PARP inhibitors that act as competitive antagonists of NAD+, 2'-Deoxy-NAD+ functions as a substrate for PARP1.[5] It is an analogue of NAD+ where the 2'-hydroxyl group on the adenosine ribose is replaced by a hydrogen. While it can be utilized by PARP1 for auto-poly(ADP-ribosyl)ation, its kinetic parameters differ from those of the natural substrate, NAD+. This distinction is critical, as it implies that 2'-Deoxy-NAD+ participates in the enzymatic reaction rather than simply blocking it. Its utility may lie more in its application as a research tool to probe the mechanisms of PARP activity and PARylation rather than as a direct inhibitor in a therapeutic context.
Quantitative Comparison of Inhibitory and Kinetic Parameters
The following table summarizes the inhibitory potencies (IC50 values) of several established PARP inhibitors against PARP1 and PARP2, and the kinetic parameters (Km and kcat) for the utilization of 2'-Deoxy-NAD+ by PARP1. The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%, while Km represents the substrate concentration at which the reaction rate is half of the maximum, and kcat (the turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.
| Compound | Target | IC50 (nM) | Km (µM) | kcat (min⁻¹) |
| 2'-Deoxy-NAD+ | PARP1 | N/A | 524.8[5] | 3.8[5] |
| NAD+ (Natural Substrate) | PARP1 | N/A | 212.9[5] | 26.0[5] |
| Olaparib | PARP1 | 1.9 - 5 | ||
| PARP2 | 1.1 - 2 | |||
| Veliparib | PARP1 | 2.9 - 5.2 | ||
| PARP2 | 1.8 - 4.6 | |||
| Talazoparib | PARP1 | 0.57 - 1.1 | ||
| PARP2 | 0.87 | |||
| Rucaparib | PARP1 | 1.4 | ||
| PARP2 | 0.2 | |||
| Niraparib | PARP1 | 3.8 | ||
| PARP2 | 2.1 |
Note: IC50 values for established inhibitors are compiled from various sources and can vary depending on the specific assay conditions. The data for 2'-Deoxy-NAD+ and NAD+ are from a specific study and presented as kinetic parameters as they are substrates, not competitive inhibitors.[5]
PARP Signaling Pathway in DNA Repair
The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks.
Caption: PARP1 signaling in response to DNA damage and points of intervention.
Experimental Protocols
In Vitro PARP1 Inhibition Assay (Chemiluminescent ELISA)
This protocol describes a method to determine the in vitro inhibitory activity of compounds on PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (dissolved in DMSO)
-
Microplate luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
25 µL of assay buffer (for blanks) or test compound dilution.
-
25 µL of a mixture containing activated DNA and PARP1 enzyme in assay buffer.
-
-
Initiate Reaction: Add 50 µL of biotinylated NAD+ solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound reagents.
-
Streptavidin-HRP Addition: Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer to each well.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add 100 µL of chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate luminometer.
Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of PARP inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the preclinical evaluation and comparison of PARP inhibitors.
References
- 1. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 2. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
Functional comparison of 2'-Deoxy-NAD+ and 3'-Deoxy-NAD+ in enzymatic reactions.
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between closely related molecular analogs is paramount. This guide provides a detailed, evidence-based comparison of two nicotinamide adenine dinucleotide (NAD+) analogs, 2'-Deoxy-NAD+ (2'-dNAD+) and 3'-Deoxy-NAD+ (3'-dNAD+), in the context of their interactions with key enzyme families.
This publication synthesizes available experimental data to illuminate the distinct roles these molecules play in enzymatic reactions, with a particular focus on Poly(ADP-ribose) polymerases (PARPs). While direct comparative data for other enzyme classes such as dehydrogenases and sirtuins are limited, this guide presents the current state of knowledge to inform experimental design and drug discovery efforts.
At a Glance: Key Functional Differences
The primary distinction in the enzymatic function of 2'-dNAD+ and 3'-dNAD+ lies in their interaction with Poly(ADP-ribose) polymerases (PARPs). Experimental evidence demonstrates that 3'-dNAD+ can act as a substrate for PARP, facilitating the formation of short ADP-ribose polymers. In stark contrast, 2'-dNAD+ does not serve as a substrate but instead functions as a potent non-competitive inhibitor of PARP.
Quantitative Comparison of Enzymatic Activity
The following table summarizes the available quantitative data for the interaction of 2'-dNAD+ and 3'-dNAD+ with Poly(ADP-ribose) polymerase.
| NAD+ Analog | Enzyme | Role | Kinetic/Inhibition Parameters |
| 3'-Deoxy-NAD+ | Poly(ADP-ribose) polymerase (PARP) | Substrate | Apparent Km: 20 µM, Vmax: 80 nmol/min/mg of protein[1] |
| 2'-Deoxy-NAD+ | Poly(ADP-ribose) polymerase (PARP) | Non-competitive Inhibitor | Ki: Data not available in the conducted searches. |
In-Depth Analysis: Poly(ADP-ribose) Polymerase (PARP) Activity
The differential effects of 2'- and 3'-deoxy modifications on the ribose moiety of NAD+ have profound implications for their interaction with PARP enzymes.
3'-Deoxy-NAD+ as a PARP Substrate:
3'-Deoxy-NAD+ is recognized by PARP and utilized as a substrate for the automodification reaction.[1] The enzyme catalyzes the transfer of the 3'-deoxy-ADP-ribose unit to acceptor proteins, including the polymerase itself. However, the absence of the 3'-hydroxyl group limits the extent of polymer elongation, resulting in the formation of short oligomers of 3'-deoxy-ADP-ribose.[1] The kinetic parameters for this reaction have been determined, with an apparent Michaelis constant (Km) of 20 µM and a maximum velocity (Vmax) of 80 nmol/min/mg of protein for the automodification of PARP from calf thymus.[1]
2'-Deoxy-NAD+ as a PARP Inhibitor:
In contrast, the 2'-deoxy modification renders the NAD+ molecule inactive as a substrate for PARP. Instead, 2'-dNAD+ acts as a potent inhibitor of the poly(ADP-ribose) synthesis. The mechanism of inhibition has been characterized as non-competitive, indicating that 2'-dNAD+ binds to a site on the enzyme distinct from the active site for NAD+, thereby preventing the catalytic activity without directly competing with the natural substrate. While the inhibitory effect is potent, a specific inhibition constant (Ki) value was not found in the available literature.
Signaling Pathway: PARP-mediated ADP-ribosylation
The following diagram illustrates the general pathway of PARP activation and its role in DNA repair, highlighting where 2'-dNAD+ and 3'-dNAD+ intervene.
Caption: PARP1 activation by DNA damage and the distinct effects of 2'- and 3'-Deoxy-NAD+.
Dehydrogenases and Sirtuins: A Gap in Comparative Data
Despite a thorough search of available literature, no direct comparative studies on the functional effects of 2'-dNAD+ and 3'-dNAD+ on dehydrogenases (e.g., alcohol dehydrogenase, lactate dehydrogenase) or sirtuins (NAD+-dependent deacetylases) were identified.
-
Dehydrogenases are a broad class of enzymes that catalyze oxidation-reduction reactions and are critically dependent on NAD+ as a cofactor. The absence of comparative data for 2'-dNAD+ and 3'-dNAD+ with these enzymes represents a significant knowledge gap.
-
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and aging. The interaction of these enzymes with 2'- and 3'-deoxy NAD+ analogs remains an unexplored area of research.
Future studies are warranted to elucidate the structure-activity relationships of these NAD+ analogs with a wider range of NAD+-dependent enzymes. Such research would provide valuable insights for the development of more specific enzyme inhibitors and probes for studying cellular metabolism.
Experimental Protocols
Poly(ADP-ribose) Polymerase (PARP) Activity Assay
The following is a generalized protocol for assessing the activity of PARP with NAD+ analogs, based on common methodologies.
Objective: To determine if a given NAD+ analog acts as a substrate or inhibitor of PARP and to quantify its kinetic parameters.
Materials:
-
Purified recombinant PARP enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ and its analogs (2'-dNAD+ and 3'-dNAD+)
-
[³²P]-NAD+ (for substrate analysis) or unlabeled NAD+ (for inhibition studies)
-
Histones (e.g., H1) as acceptor proteins
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Experimental Workflow:
Caption: Workflow for PARP substrate and inhibition assays.
Procedure for Substrate Analysis:
-
Prepare reaction mixtures containing PARP enzyme, activated DNA, histones, and varying concentrations of [³²P]-labeled 3'-dNAD+.
-
Initiate the reaction and incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding cold trichloroacetic acid (TCA).
-
Filter the precipitate onto glass fiber filters and wash to remove unincorporated [³²P]-3'-dNAD+.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the reaction velocity against the substrate concentration and determine the Km and Vmax values using non-linear regression analysis.
Procedure for Inhibition Analysis:
-
Prepare reaction mixtures containing PARP enzyme, activated DNA, histones, a fixed concentration of [³²P]-NAD+, and varying concentrations of the potential inhibitor (2'-dNAD+).
-
Follow steps 2-5 of the substrate analysis protocol.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (NAD+) and the inhibitor (2'-dNAD+) and analyze the data using Dixon or Lineweaver-Burk plots.
Conclusion
The subtle structural difference between 2'-Deoxy-NAD+ and 3'-Deoxy-NAD+ leads to a stark functional divergence in their interaction with Poly(ADP-ribose) polymerase. While 3'-dNAD+ is a substrate that supports limited ADP-ribosylation, 2'-dNAD+ acts as a potent non-competitive inhibitor. This highlights the exquisite specificity of the NAD+ binding pocket in PARP. The lack of comparative data for these analogs with other major NAD+-dependent enzyme families, such as dehydrogenases and sirtuins, underscores a significant area for future investigation. A comprehensive understanding of how these modifications affect interactions with the broader NAD+-utilizing proteome will be instrumental in the rational design of specific enzyme modulators for therapeutic and research applications.
References
Safety Operating Guide
Proper Disposal Procedures for 2'-Deoxy-NAD+
Disclaimer: 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+) is a specialized chemical for research use. While its close analog, nicotinamide adenine dinucleotide (NAD+), is not classified as a hazardous substance, specific safety and disposal data for 2'-Deoxy-NAD+ is limited. The following procedures are based on best practices for handling similar non-hazardous laboratory chemicals and information derived from Safety Data Sheets (SDS) for NAD+ and related compounds. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and regulatory requirements in your area.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. Handle solid 2'-Deoxy-NAD+ in a well-ventilated area to avoid inhalation of dust.
Hazard Profile of Structurally Similar Compounds
The hazard profile for 2'-Deoxy-NAD+ is extrapolated from the Safety Data Sheets of NAD+ and 2'-Deoxyadenosine. This information should be used as a guideline for safe handling and disposal.
| Hazard Category | Classification and Precautionary Statements | Source Analogue(s) |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | 2'-Deoxyadenosine monohydrate |
| Skin Irritation | Category 2: Causes skin irritation. H315: Causes skin irritation. | NAD+ (free acid) |
| Eye Irritation | Category 2A: Causes serious eye irritation. H319: Causes serious eye irritation. | NAD+ (free acid) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. H335: May cause respiratory irritation. | NAD+ (free acid) |
Step-by-Step Disposal Procedures
The appropriate disposal method for 2'-Deoxy-NAD+ depends on its physical state and whether it is mixed with other hazardous materials.
Procedure 1: Disposal of Solid 2'-Deoxy-NAD+ Waste
This procedure applies to expired or unused solid 2'-Deoxy-NAD+.
-
Containerization: Ensure the solid 2'-Deoxy-NAD+ is in a sealed, clearly labeled container.
-
Labeling: If the original container is used, deface or remove the original label to avoid confusion. Create a new label that clearly identifies the contents as "2'-Deoxy-NAD+ for disposal."
-
Secondary Containment: Place the sealed container into a secondary container, such as a sturdy cardboard box.
-
Waste Stream: Dispose of the container in the designated non-hazardous solid laboratory waste stream. Do not dispose of it in general laboratory trash cans that are handled by custodial staff.
Procedure 2: Disposal of Aqueous Solutions of 2'-Deoxy-NAD+
This procedure is for dilute, aqueous solutions of 2'-Deoxy-NAD+ that are not contaminated with other hazardous substances.
-
Verification: Confirm that the solution contains only 2'-Deoxy-NAD+ and water, with no other hazardous chemicals.
-
Dilution: While not always necessary for non-hazardous materials, it is good practice to ensure the solution is dilute.
-
Sanitary Sewer Disposal: Pour the aqueous solution down the drain with a copious amount of cold water (a guideline is a 20-fold excess of water). This should be done in a designated laboratory sink.
-
Flushing: Continue to run cold water for at least one minute after pouring the solution to ensure it is thoroughly flushed through the plumbing.
-
Record Keeping: If required by your institution, log the disposal in the laboratory's waste disposal records.
Procedure 3: Disposal of Contaminated Materials
This procedure applies to labware (e.g., pipette tips, gloves, centrifuge tubes) and cleaning materials (e.g., absorbent pads) contaminated with 2'-Deoxy-NAD+.
-
Segregation: If the materials are contaminated with other hazardous substances (e.g., solvents, other chemicals), they must be disposed of as hazardous waste according to your institution's guidelines.
-
Non-Hazardous Contamination: If materials are only contaminated with 2'-Deoxy-NAD+, they can be considered non-hazardous solid waste.
-
Containerization: Place the contaminated materials in a sealed bag or a designated solid waste container within the laboratory.
-
Disposal: Dispose of the sealed bag or container in the designated non-hazardous solid laboratory waste stream.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2'-Deoxy-NAD+.
Caption: Decision workflow for 2'-Deoxy-NAD+ disposal.
This document is intended for informational purposes only and does not supersede local, state, or federal regulations, nor the specific guidelines of your institution. Always prioritize safety and consult with your EHS department for authoritative guidance.
Personal protective equipment for handling 2'-Deoxy-NAD+
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2'-Deoxy-NAD+. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Precautions
2'-Deoxy-NAD+, similar to its analogue NAD+, is a chemical that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is classified as harmful if swallowed and may cause damage to organs, specifically the eyes and central nervous system.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| May cause damage to organs | Specific target organ toxicity — single exposure (Category 2) |
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P308 + P311: IF exposed or concerned: Call a POISON CENTER/doctor.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 2'-Deoxy-NAD+ to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if handling large quantities, generating dust, or if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of 2'-Deoxy-NAD+ from receipt to disposal.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.
-
Store the container tightly sealed and locked up.
3.2. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Don the appropriate PPE as specified in Section 2.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Carefully weigh or measure the required amount of the compound, avoiding the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Wash hands thoroughly after handling, even if gloves were worn.
3.3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material in a sealed container for disposal.
Disposal Plan
All waste containing 2'-Deoxy-NAD+ must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing 2'-Deoxy-NAD+ in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as per institutional guidelines.
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant.
Quantitative Data
The following table summarizes key quantitative information for a related compound, NAD+, which can be used as a reference.
| Property | Value |
| Molecular Formula | C₂₁H₂₇N₇O₁₄P₂ |
| Molecular Weight | 663.4 g/mol [2] |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C |
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 2'-Deoxy-NAD+.
Caption: Workflow for the safe handling of 2'-Deoxy-NAD+ from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
